4-nitro-1-propyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-nitro-1-propylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCUMCWMHCBXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-nitro-1-propyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a recommended synthetic route for 4-nitro-1-propyl-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the nitration of pyrazole to form 4-nitro-1H-pyrazole, followed by the N-alkylation of this intermediate to yield the final product. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the reaction pathway.
Synthetic Strategy
The preferred synthetic pathway for this compound involves two sequential reactions:
-
Nitration of Pyrazole: The initial step is the electrophilic nitration of the pyrazole ring at the C4 position to produce 4-nitro-1H-pyrazole.
-
N-Alkylation of 4-nitro-1H-pyrazole: The subsequent step involves the alkylation of the nitrogen atom (N1) of the pyrazole ring with a propyl group to afford the target compound, this compound.
This approach is favored due to the well-established procedures for both the nitration of pyrazoles and the N-alkylation of the resulting nitro derivatives.[1][2]
Reaction Pathway
The overall synthetic transformation is depicted in the following diagram:
References
An In-depth Technical Guide to the Characterization of 4-nitro-1-propyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 4-nitro-1-propyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific compound, this guide focuses on the detailed characterization of the parent compound, 4-nitro-1H-pyrazole, and provides projected data and a proposed synthetic route for its N-propyl derivative. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.
Physicochemical Properties
The introduction of a propyl group to the pyrazole ring is expected to alter the physical properties of the parent compound, 4-nitro-1H-pyrazole. The table below summarizes the known properties of 4-nitro-1H-pyrazole and the estimated properties for this compound.
| Property | 4-nitro-1H-pyrazole | This compound (Estimated) |
| Molecular Formula | C₃H₃N₃O₂ | C₆H₉N₃O₂ |
| Molecular Weight | 113.07 g/mol [1] | 155.15 g/mol |
| Appearance | White to Almost white powder to crystal[2] | Colorless to pale yellow liquid or low-melting solid |
| Melting Point | 160-164 °C[1][3][4] | Lower than the parent compound |
| Boiling Point | 323 °C (lit.)[4], 334 °C at 760 mmHg[3] | Higher than the parent compound |
| Density | 1.552 g/cm³[3] | ~1.2-1.3 g/cm³ |
| Solubility | Soluble in polar organic solvents; insoluble in water.[5] | Increased solubility in nonpolar organic solvents |
Proposed Synthesis
A feasible synthetic route to this compound is the N-alkylation of 4-nitro-1H-pyrazole with a suitable propylating agent, such as 1-bromopropane.
Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-nitro-1H-pyrazole
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Add 1-bromopropane (1.2 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure this compound.
Spectroscopic Characterization
The following tables summarize the known spectroscopic data for 4-nitro-1H-pyrazole and the predicted data for this compound.
NMR Spectroscopy
| ¹H NMR | 4-nitro-1H-pyrazole (in DMSO-d₆) | This compound (Predicted, in CDCl₃) |
| Chemical Shift (δ, ppm) | 8.3 (s, 2H, H3, H5), 14.2 (br s, 1H, NH) | ~8.0 (s, 1H, H5), ~7.8 (s, 1H, H3), ~4.2 (t, 2H, N-CH₂), ~1.9 (sext, 2H, CH₂), ~0.9 (t, 3H, CH₃) |
| ¹³C NMR | 4-nitro-1H-pyrazole (in DMSO-d₆) | This compound (Predicted, in CDCl₃) |
| Chemical Shift (δ, ppm) | 136.0 (C3, C5), 121.0 (C4) | ~138.0 (C5), ~129.0 (C3), ~120.0 (C4), ~55.0 (N-CH₂), ~23.0 (CH₂), ~11.0 (CH₃) |
Mass Spectrometry
| Mass Spectrum | 4-nitro-1H-pyrazole | This compound (Predicted) |
| Molecular Ion (M⁺) | m/z 113[6] | m/z 155 |
| Key Fragments | m/z 83 ([M-NO]⁺), 67 ([M-NO₂]⁺) | m/z 126 ([M-C₂H₅]⁺), 113 ([M-C₃H₆]⁺), 97 ([M-C₃H₆-O]⁺), 67 ([M-C₃H₆-NO₂]⁺) |
Infrared (IR) Spectroscopy
| IR Spectrum | 4-nitro-1H-pyrazole (KBr pellet) | This compound (Predicted, neat) |
| Key Absorptions (cm⁻¹) | ~3100-3000 (N-H stretch), ~1550 & ~1340 (NO₂ asymmetric and symmetric stretch) | ~2960-2850 (C-H stretch of propyl group), ~1550 & ~1340 (NO₂ asymmetric and symmetric stretch) |
Biological Activity and Potential Applications
While there is no specific biological activity reported for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[7]
Furthermore, nitropyrazole derivatives are of significant interest in the field of energetic materials. They are explored for their potential as explosives and propellants due to their high nitrogen content and energy density.[6] The introduction of an alkyl chain, such as a propyl group, can influence properties like melting point, thermal stability, and sensitivity, making this compound a candidate for investigation in this area.
Experimental and Analytical Workflow
The following diagram outlines a general workflow for the synthesis and characterization of this compound.
General workflow for synthesis and characterization.
References
- 1. 1-Propyl-1H-pyrazole | C6H10N2 | CID 12711096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 1-丙基-1H-吡唑-4-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Properties of 4-nitro-1-propyl-1H-pyrazole and its Analogs
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the chemical properties of 4-nitro-1-propyl-1H-pyrazole. This guide provides a comprehensive overview based on the known properties of the closely related parent compound, 4-nitro-1H-pyrazole, and other substituted nitropyrazole derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals and should be used as a foundational reference, acknowledging that experimental validation for the specific titular compound is required.
Core Chemical Properties
The chemical properties of this compound can be inferred from its constituent parts: a pyrazole ring, a nitro group at the 4-position, and a propyl group at the 1-position. The pyrazole core is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrazole ring, while the N-propyl group adds lipophilicity.
Predicted and Analog-Based Physicochemical Properties
The following table summarizes the predicted and known properties of this compound and its parent compound, 4-nitro-1H-pyrazole.
| Property | This compound (Predicted) | 4-nitro-1H-pyrazole (Experimental) |
| Molecular Formula | C6H9N3O2 | C3H3N3O2[1] |
| Molecular Weight | 155.16 g/mol | 113.07 g/mol [2] |
| Appearance | Likely a yellow crystalline solid | Yellow crystalline solid[2] |
| Melting Point | Not available | 160-164 °C |
| Boiling Point | Not available | Not available[2] |
| Solubility | Predicted to be soluble in organic solvents | Soluble in organic solvents (e.g., ethanol, acetone)[2] |
| CAS Number | Not assigned | 2075-46-9[1] |
Spectral Data
While specific spectral data for this compound is not available, the expected spectral characteristics can be extrapolated from data for 4-nitro-1H-pyrazole and other substituted pyrazoles.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazole ring and the propyl group. The chemical shifts of the pyrazole protons will be influenced by the nitro group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons in the pyrazole ring and the propyl chain. The carbon attached to the nitro group will be significantly deshielded.
-
Mass Spectrometry: Electron ionization mass spectrometry of 4-nitro-1H-pyrazole shows a molecular ion peak corresponding to its molecular weight.[3] A similar fragmentation pattern, with additional fragments from the propyl group, would be expected for this compound.
-
IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the C-N and N=N stretching vibrations of the pyrazole ring, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1360-1290 cm⁻¹).
Synthesis and Reactivity
Nitropyrazole compounds are important intermediates in the synthesis of pharmaceuticals and energetic materials.[4] The synthesis of this compound would likely follow a two-step process: the nitration of pyrazole followed by the N-alkylation with a propyl halide.
General Synthesis Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocols (Analog-Based)
Protocol 1: Nitration of Pyrazole to 4-Nitropyrazole
This method is adapted from a one-pot, two-step synthesis.[4]
-
Materials: Pyrazole, concentrated sulfuric acid, fuming nitric acid (98%), fuming sulfuric acid (20%).
-
Procedure:
-
Pyrazole is first reacted with concentrated sulfuric acid to form pyrazole sulfate.
-
A nitrating mixture of fuming nitric acid and fuming sulfuric acid is then added.
-
The reaction is maintained at a controlled temperature to yield 4-nitropyrazole.
-
Protocol 2: N-Alkylation of 4-Nitropyrazole
This is a general procedure for the N-alkylation of pyrazoles.
-
Materials: 4-nitro-1H-pyrazole, a suitable base (e.g., potassium carbonate), a propyl halide (e.g., 1-bromopropane), and a solvent (e.g., N,N-dimethylformamide - DMF).
-
Procedure:
-
4-nitro-1H-pyrazole is dissolved in DMF.
-
Potassium carbonate is added to the solution to deprotonate the pyrazole nitrogen.
-
1-bromopropane is added, and the reaction mixture is stirred, likely at room temperature or with gentle heating, until the reaction is complete.
-
The product, this compound, is then isolated through standard workup and purification procedures.
-
Reactivity
The pyrazole ring is generally resistant to oxidation and reduction, though side chains can be modified.[5] The presence of the nitro group deactivates the ring towards electrophilic substitution. The N1 nitrogen is pyrrolic and can be deprotonated by a base, while the N2 nitrogen is pyridine-like.[5] The C4 position, where the nitro group is located, is typically susceptible to electrophilic attack in unsubstituted pyrazole.[5]
Biological Activity and Potential Applications
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] The specific biological profile of this compound has not been reported. However, related compounds have shown interesting activities. For instance, some nitropyrazole derivatives are explored as energetic materials due to their high energy and density.[4]
Logical Relationship of Pyrazole Structure to Biological Activity
Caption: Influence of substituents on the potential biological activity of pyrazole derivatives.
Safety and Handling
Specific toxicity data for this compound is not available. However, related compounds provide some guidance. 4-nitro-1H-pyrazole is classified as harmful if swallowed and can cause serious eye damage. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this class of compounds. Work should be conducted in a well-ventilated fume hood.
Conclusion
While direct experimental data for this compound is scarce, a robust understanding of its likely chemical properties, synthesis, and potential reactivity can be formulated based on the extensive research available for the 4-nitro-1H-pyrazole parent structure and other N-substituted pyrazoles. This guide serves as a starting point for researchers interested in the synthesis and characterization of this specific compound, emphasizing the need for experimental verification of the predicted properties. The diverse biological activities of the broader pyrazole class suggest that this compound could be a target of interest for further investigation in medicinal chemistry and materials science.
References
- 1. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitro-1H-pyrazole CAS 2075-46-9, High-Quality Medicine Grade, Best Price [nbinnochem.com]
- 3. 1H-Pyrazole, 4-nitro- [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: 4-nitro-1-propyl-1H-pyrazole
CAS Number: 1173061-75-0
This technical guide provides a comprehensive overview of 4-nitro-1-propyl-1H-pyrazole, addressing its chemical identity, synthesis, and potential biological significance for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established chemical principles.
Chemical Identity and Properties
This compound is a substituted pyrazole with a nitro group at the 4-position and a propyl group attached to one of the nitrogen atoms of the pyrazole ring.
| Property | Value | Source |
| CAS Number | 1173061-75-0 | Chemical Supplier Databases |
| Molecular Formula | C₆H₉N₃O₂ | Calculated |
| Molecular Weight | 155.16 g/mol | Calculated |
| Physical State | Solid (Predicted) | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents (Predicted) | Inferred from related compounds |
Synthesis and Experimental Protocols
Proposed Synthesis: N-Alkylation of 4-nitro-1H-pyrazole
This protocol is a generalized procedure adapted from known methods for the N-alkylation of pyrazoles.
Materials:
-
4-nitro-1H-pyrazole
-
1-Bromopropane (or 1-iodopropane)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4-nitro-1H-pyrazole (1.0 equivalent) in anhydrous DMF or ACN, add a suitable base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: After stirring the mixture for 30 minutes at room temperature, add 1-bromopropane (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Diagram of the Proposed Synthetic Workflow:
Technical Guide: Spectral and Synthetic Overview of 4-nitro-1-propyl-1H-pyrazole
Proposed Synthesis
A common and effective method for the synthesis of N-alkylated pyrazoles is the direct alkylation of the pyrazole ring. In this proposed protocol, 4-nitro-1H-pyrazole would be deprotonated with a suitable base to form a nucleophilic pyrazolide anion, which is then reacted with a propyl electrophile, such as 1-bromopropane, to yield the target compound.
Experimental Protocol: N-Alkylation of 4-nitro-1H-pyrazole
-
Deprotonation: To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a dry aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for 30 minutes to allow for the complete formation of the sodium salt of 4-nitropyrazole.
-
Alkylation: To the resulting suspension, add 1-bromopropane (1.2 equivalents) dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous phase is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-nitro-1-propyl-1H-pyrazole.
Reaction Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its parent compound and the known effects of N-alkylation on the pyrazole ring system.
Table 1: Predicted ¹H NMR Spectral Data Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | Singlet | 1H | H-5 (pyrazole ring) |
| ~8.0 - 8.2 | Singlet | 1H | H-3 (pyrazole ring) |
| ~4.2 - 4.4 | Triplet | 2H | -N-CH₂ -CH₂-CH₃ |
| ~1.8 - 2.0 | Sextet | 2H | -N-CH₂-CH₂ -CH₃ |
| ~0.9 - 1.1 | Triplet | 3H | -N-CH₂-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~138 - 140 | C-3 (pyrazole ring) |
| ~135 - 137 | C-5 (pyrazole ring) |
| ~130 - 133 | C-4 (pyrazole ring, C-NO₂) |
| ~52 - 54 | -N-CH₂ -CH₂-CH₃ |
| ~23 - 25 | -N-CH₂-CH₂ -CH₃ |
| ~10 - 12 | -N-CH₂-CH₂-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Medium | C-H stretching (aromatic) |
| ~2850 - 3000 | Medium | C-H stretching (aliphatic) |
| ~1540 - 1560 | Strong | Asymmetric NO₂ stretching |
| ~1340 - 1360 | Strong | Symmetric NO₂ stretching |
| ~1450 - 1500 | Medium-Strong | C=C and C=N stretching (pyrazole ring) |
Table 4: Predicted Mass Spectrometry (MS) Data Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Fragment |
| ~155 | [M]⁺ (Molecular Ion) |
| ~126 | [M - C₂H₅]⁺ |
| ~109 | [M - NO₂]⁺ |
| ~81 | [M - NO₂ - C₂H₄]⁺ |
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation pathway for this compound.
Conclusion
While experimental validation is pending, this guide provides a robust theoretical foundation for the synthesis and spectral characterization of this compound. The proposed synthetic route is based on established chemical transformations, and the predicted spectral data offer a reliable reference for the identification and characterization of this compound. Researchers are encouraged to use this guide as a starting point for their investigations into the properties and applications of this and related nitro-pyrazole derivatives.
An In-depth Technical Guide to the Molecular Structure of 4-nitro-1-propyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-nitro-1-propyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and related fields.
Molecular Structure and Identification
This compound is a substituted pyrazole with a nitro group at the 4-position and a propyl group attached to one of the nitrogen atoms of the pyrazole ring.
Molecular Formula: C₆H₉N₃O₂
Molecular Weight: 155.15 g/mol
CAS Number: 1173061-75-0[1]
Chemical Structure:
Caption: 2D representation of the this compound molecule.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, the properties can be inferred from related compounds and computational predictions. The table below summarizes the available information for the parent compound, 4-nitro-1H-pyrazole, to provide a comparative baseline.
| Property | 4-nitro-1H-pyrazole | This compound |
| Molecular Formula | C₃H₃N₃O₂[2] | C₆H₉N₃O₂ |
| Molecular Weight | 113.07 g/mol [2] | 155.15 g/mol |
| CAS Number | 2075-46-9[2] | 1173061-75-0[1] |
| Melting Point | 160-164 °C | Data not available |
| Boiling Point | Data not available | Data not available |
| Density | Data not available | Data not available |
| Appearance | Likely a solid at room temperature | Likely a solid or oil at room temperature |
Synthesis
Synthesis of 4-nitro-1H-pyrazole (Intermediate)
Several methods have been reported for the synthesis of 4-nitropyrazole. A common and efficient method involves the direct nitration of pyrazole.[3]
Experimental Protocol (General):
-
Nitrating Mixture Preparation: A mixture of fuming nitric acid and fuming sulfuric acid is carefully prepared in an ice bath.
-
Reaction: Pyrazole is first treated with concentrated sulfuric acid to form pyrazole sulfate. The pre-formed nitrating mixture is then added dropwise to the pyrazole sulfate solution while maintaining a low temperature.
-
Reaction Conditions: The reaction is typically stirred at a slightly elevated temperature (e.g., 50 °C) for a specific duration (e.g., 1.5 hours) to ensure complete nitration.[3]
-
Work-up and Purification: The reaction mixture is poured into ice water, leading to the precipitation of 4-nitropyrazole. The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization.
Caption: General workflow for the synthesis of this compound.
N-propylation of 4-nitro-1H-pyrazole
The introduction of the propyl group onto the nitrogen of the pyrazole ring can be achieved through standard N-alkylation procedures.
Experimental Protocol (General):
-
Reaction Setup: 4-nitro-1H-pyrazole is dissolved in a suitable aprotic solvent such as acetone or dimethylformamide (DMF).
-
Addition of Base: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the pyrazole nitrogen.
-
Addition of Alkylating Agent: A propyl halide, such as 1-bromopropane or 1-iodopropane, is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The combined organic layers are then dried and concentrated. The crude product can be purified by column chromatography.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
-
Propyl Group:
-
A triplet corresponding to the methyl (CH₃) protons.
-
A multiplet (sextet) for the methylene (CH₂) protons adjacent to the methyl group.
-
A triplet for the methylene (CH₂) protons attached to the pyrazole nitrogen.
-
-
Pyrazole Ring:
-
Two singlets in the aromatic region corresponding to the two protons on the pyrazole ring.
-
¹³C NMR Spectroscopy (Predicted)
-
Propyl Group: Three distinct signals corresponding to the three carbon atoms of the propyl chain.
-
Pyrazole Ring: Two signals for the carbon atoms of the pyrazole ring. The carbon bearing the nitro group will be significantly downfield.
Infrared (IR) Spectroscopy (Predicted)
-
N-O Stretching: Strong characteristic absorption bands for the symmetric and asymmetric stretching of the nitro group (NO₂), typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.
-
C-H Stretching: Bands corresponding to the aliphatic C-H stretching of the propyl group and aromatic C-H stretching of the pyrazole ring.
-
C=N and C=C Stretching: Absorptions associated with the pyrazole ring.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (155.15 g/mol ).
-
Fragmentation Pattern: Fragmentation would likely involve the loss of the propyl group, the nitro group, and other characteristic fragments of the pyrazole ring.
Biological Activity and Potential Applications
While specific studies on the biological activity of this compound are not extensively documented, the broader class of nitropyrazole derivatives has garnered significant interest in medicinal chemistry.
-
Anticancer and Cytotoxic Activity: Several studies have investigated the cytotoxic effects of nitropyrazole derivatives against various cancer cell lines.[4][5][6] The presence of the nitro group can contribute to the generation of reactive oxygen and nitrogen species, which can induce DNA damage and apoptosis in cancer cells.[5]
-
Mechanism of Action: The nitro group in pharmaceuticals often acts as a bio-reducible moiety.[7] Under hypoxic conditions, such as those found in solid tumors, the nitro group can be reduced by nitroreductase enzymes to form cytotoxic species. This selective activation in hypoxic environments makes nitro-containing compounds attractive as potential anticancer agents.[8]
-
Other Potential Applications: Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern on the pyrazole ring plays a crucial role in determining the biological activity.
Further research is required to fully elucidate the specific biological targets and mechanisms of action of this compound and to evaluate its therapeutic potential.
Conclusion
This compound is a synthetically accessible compound with potential for applications in drug discovery and materials science. While detailed experimental data for this specific molecule is sparse, its properties and reactivity can be reasonably predicted based on related structures. The synthetic route via nitration of pyrazole followed by N-alkylation provides a viable pathway for its preparation. The known cytotoxic effects of related nitropyrazole derivatives suggest that this compound warrants further investigation as a potential therapeutic agent. Future studies should focus on its detailed synthesis, full spectroscopic characterization, and comprehensive biological evaluation to explore its potential in various applications.
References
- 1. This compound | 1173061-75-0 [chemicalbook.com]
- 2. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. svedbergopen.com [svedbergopen.com]
The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery of Novel Nitropyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long been a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a nitro group to this versatile ring system gives rise to nitropyrazole derivatives, a class of compounds that has recently garnered significant attention for its diverse and potent biological activities. Initially explored primarily for their energetic properties, emerging research has unveiled their substantial potential in drug discovery, particularly in the realms of oncology, inflammation, and infectious diseases.[2][3][4] This technical guide provides an in-depth overview of the discovery of novel nitropyrazole derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, tailored for researchers and professionals in the field of drug development.
Synthesis of Novel Nitropyrazole Derivatives
The synthetic routes to nitropyrazole derivatives are versatile, allowing for the introduction of a wide range of substituents to modulate their physicochemical and pharmacological properties. The primary methods involve the direct nitration of a pyrazole ring or the construction of the nitrated pyrazole core from acyclic precursors.
General Synthetic Strategies
A common approach to synthesizing 4-nitropyrazole derivatives involves the direct nitration of pyrazole using a mixture of nitric and sulfuric acids.[5] However, this method can sometimes lead to a mixture of isomers. To achieve better regioselectivity, alternative strategies are employed. For instance, 1-methyl-4-nitropyrazole can be synthesized via the thermal decarboxylation of 1-methyl-4-nitro-3- or 5-pyrazolecarboxylic acid, which helps to avoid the formation of other nitro isomers.[6] Another strategy involves the cyclization of appropriately substituted precursors. For example, 1-methyl-4-(2-nitrophenyl)-1H-pyrazole can be synthesized by refluxing 3-(dimethylamino)-2-(2-nitrophenyl)acrolein with methylhydrazine in toluene.[2]
The synthesis of more complex derivatives, such as those with anticancer activity, often involves multi-step sequences. For example, pyrazole-based CDK2 inhibitors can be synthesized through a series of reactions including Suzuki coupling and Buchwald-Hartwig amination to build the desired molecular complexity.[7]
Biological Activities and Therapeutic Potential
Nitropyrazole derivatives have demonstrated a broad spectrum of pharmacological activities. The following sections summarize their potential in key therapeutic areas, with quantitative data presented in structured tables for comparative analysis.
Anticancer Activity
A significant body of research has focused on the anticancer potential of nitropyrazole derivatives. These compounds have been shown to exhibit potent cytotoxicity against a variety of cancer cell lines.
Table 1: Anticancer Activity of Selected Nitropyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| trans-[PtCl2(1-methyl-4-nitropyrazole)2] | A549 (Lung) | Lower than Cisplatin | DNA cross-linking | [2] |
| Compound 43 | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibitor | [8] |
| Compound 29 | HepG2 (Liver) | 10.05 | CDK2 Inhibitor | [8] |
| Compound 15 | HCT-116 (Colon) | 0.061 (CDK2 Ki) | CDK2 Inhibitor | [3] |
| Compound 50h | 786-0 (Renal) | 9.9 (µg/mL) | Not specified | [9] |
| Compound 17a | A549 (Lung) | 4.47 (µg/mL) | Not specified | [9] |
| Compound 17b | A549 (Lung) | 3.46 (µg/mL) | Not specified | [9] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
The mechanisms underlying the anticancer effects of nitropyrazole derivatives are diverse and include the inhibition of key signaling pathways involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3K).[3][8] Some derivatives also function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.
Anti-inflammatory Activity
Several nitropyrazole derivatives have been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a standard preclinical assay to evaluate acute anti-inflammatory activity.
Table 2: Anti-inflammatory Activity of a Nitropyrazole Derivative
| Compound ID | Assay | Dose | % Inhibition of Edema | Reference |
| Compound 4 | Carrageenan-induced paw edema | Not Specified | Better than Diclofenac sodium | [3] |
The anti-inflammatory effects of these compounds are often attributed to the inhibition of inflammatory mediators, though the precise mechanisms are still under investigation for many derivatives.
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Nitropyrazole derivatives have shown promising activity against a range of bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
Table 3: Antimicrobial Activity of Selected Nitropyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [3] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [3] |
| Compound 2 | Aspergillus niger | 1 | [3] |
The diverse antimicrobial profiles of these compounds suggest they could be valuable leads for the development of new anti-infective therapies.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. This section provides methodologies for key in vitro and in vivo assays cited in the evaluation of nitropyrazole derivatives.
Synthesis of 1-Methyl-4-(2-nitrophenyl)-1H-pyrazole
Materials:
-
3-(dimethylamino)-2-(2-nitrophenyl)acrolein
-
Methylhydrazine
-
Toluene
-
1-chlorobutane
-
Hexane
Procedure:
-
A solution of 60 g of 3-(dimethylamino)-2-(2-nitrophenyl)acrolein and 16.1 g of methylhydrazine in 200 ml of toluene is refluxed for 10 hours.[2]
-
The reaction mixture is then concentrated to dryness in vacuo.[2]
-
The residue is recrystallized from a 1:1 mixture of 1-chlorobutane and hexane to yield the final product.[2]
MTT Assay for Anticancer Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the nitropyrazole derivative for 24, 48, or 72 hours. Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Leave the plate at room temperature in the dark for 2 hours.[8]
-
Record the absorbance at 570 nm using a microplate reader.[8] The absorbance is proportional to the number of viable cells.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is used to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats
-
Carrageenan solution (1% w/v in saline)
-
Test compound (nitropyrazole derivative)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control (e.g., Saline)
-
Plethysmometer or calipers
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer the test compound, positive control, or vehicle control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Measure the initial paw volume (V₀) of the right hind paw of each rat.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[6][10]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[6]
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.[6]
-
The percentage inhibition of edema is calculated relative to the vehicle control group.
Minimum Inhibitory Concentration (MIC) Test
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or other suitable broth
-
Nitropyrazole derivative stock solution
-
0.5 McFarland standard
Procedure:
-
Prepare a two-fold serial dilution of the nitropyrazole derivative in the broth in a 96-well plate.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[11]
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[11]
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by nitropyrazole derivatives is crucial for their rational design and development as therapeutic agents.
Inhibition of CDK2 Signaling Pathway
Several anticancer pyrazole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S transition, and can induce apoptosis.
Caption: Inhibition of the CDK2 signaling pathway by nitropyrazole derivatives, leading to cell cycle arrest.
Inhibition of PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers, making it an attractive therapeutic target. Certain nitropyrazole derivatives have been shown to inhibit this pathway.
References
- 1. chim.it [chim.it]
- 2. prepchem.com [prepchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. distantreader.org [distantreader.org]
- 5. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Experimental Avenues for 4-nitro-1-propyl-1H-pyrazole: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-nitro-1-propyl-1H-pyrazole is a substituted nitro-pyrazole that has emerged as a key intermediate in the synthesis of pharmacologically active molecules. While its application in medicinal chemistry is noted, dedicated theoretical and in-depth experimental studies on the compound itself are not extensively available in current literature. This technical guide serves to consolidate the known information and, more importantly, to propose a comprehensive theoretical and experimental framework for its thorough investigation. Such a framework is essential for researchers aiming to understand its intrinsic properties and to leverage them in the design of novel therapeutics.
This document outlines potential computational methodologies, experimental protocols, and logical workflows to fully characterize this compound, thereby providing a roadmap for future research and development.
Physicochemical and Computed Properties
A summary of known and computed physicochemical properties for this compound and its parent compounds is presented below. This data provides a baseline for further experimental and theoretical validation.
| Property | 4-nitro-1H-pyrazole | 4-propyl-1H-pyrazole (Computed)[1] |
| Molecular Formula | C₆H₉N₃O₂ | C₆H₁₀N₂ |
| Molecular Weight | 155.15 g/mol | 110.16 g/mol |
| Melting Point | 160-164 °C (for 4-nitro-1H-pyrazole)[2] | Not Available |
| Boiling Point | 290.30 °C (for 4-nitro-1H-pyrazole)[3] | Not Available |
| Density | 1.6260 g/cm³ (for 4-nitro-1H-pyrazole)[3] | Not Available |
| Solubility | Limited in water; soluble in organic solvents like ethanol, acetone, and chloroform (for 4-nitro-1H-pyrazole).[3] | Not Available |
| InChIKey | Not directly available in search results. | YAXKXMVDJJMGRY-UHFFFAOYSA-N |
| SMILES | Not directly available in search results. | CCCC1=CNN=C1 |
Proposed Theoretical and Computational Studies
While direct theoretical studies on this compound are scarce, research on related nitropyrazoles provides a strong foundation for a proposed computational workflow.[4][5] The following workflow is recommended for a comprehensive theoretical analysis.
Caption: Proposed computational workflow for theoretical analysis.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for validating theoretical models and for its use in further applications.
Synthesis of this compound
Objective: To synthesize this compound from 4-nitro-1H-pyrazole.
Materials:
-
4-nitro-1H-pyrazole
-
1-Iodopropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
To a stirred mixture of 4-nitro-1H-pyrazole in acetonitrile (ACN), add potassium carbonate in one portion at 25 °C.
-
Heat the mixture to approximately 50-60 °C.
-
Add 1-iodopropane to the heated mixture.
-
Maintain the reaction temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid precipitate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Characterization
Objective: To confirm the structure and purity of the synthesized this compound.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., nitro group, aromatic C-H).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Hypothetical Biological Signaling Pathway Involvement
Derivatives of this compound have been investigated as inhibitors of Janus Kinases (JAKs), which are key components of cytokine signaling pathways.[6] While the direct effect of this compound on these pathways is unconfirmed, a hypothetical mechanism of action for a drug candidate derived from it could involve the modulation of the JAK-STAT pathway.
Caption: Hypothetical inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound represents a molecule of significant interest for synthetic and medicinal chemistry. Although detailed theoretical and experimental characterizations are not yet prevalent in the literature, this guide provides a comprehensive framework for such investigations. By following the proposed computational and experimental workflows, researchers can systematically elucidate the properties of this compound, paving the way for its informed application in drug discovery and development. The outlined approaches, rooted in established methodologies for related compounds, offer a clear and actionable path for advancing the scientific understanding of this compound.
References
- 1. 4-propyl-1H-pyrazole | C6H10N2 | CID 12943708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-ニトロ-1H-ピラゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational studies on energetic properties of trinitro-substituted imidazole-triazole and pyrazole-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 4-nitro-1-propyl-1H-pyrazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-nitro-1-propyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the critical role of solubility in drug delivery, formulation, and synthesis, this document outlines the known solubility profile, presents detailed experimental protocols for its determination, and offers a logical workflow for solubility assessment.
Introduction to this compound
This compound belongs to the pyrazole class of nitrogen-containing heterocyclic compounds. The pyrazole nucleus is a key pharmacophore found in numerous clinically approved drugs. The presence of a nitro group (-NO₂) and a propyl group (-C₃H₇) on the pyrazole ring significantly influences its physicochemical properties, including its solubility in various media. Understanding the solubility of this specific derivative is paramount for its application in drug discovery, enabling researchers to design effective formulations, predict bioavailability, and optimize purification processes.
Solubility Profile
No specific quantitative solubility data for this compound was found in a comprehensive search of scientific literature. However, the general solubility characteristics can be inferred from its structural parent, 4-nitro-1H-pyrazole. This compound demonstrates limited solubility in water due to the hydrophobic nature of the pyrazole ring, a trait likely shared by its propyl-substituted derivative.[1] Conversely, it is more soluble in common organic solvents.[1] The addition of the propyl group to the pyrazole ring is expected to further increase its lipophilicity, likely enhancing its solubility in non-polar organic solvents while further decreasing its solubility in water.
The solubility of a similar compound, 1-methyl-4-nitropyrazole, has been experimentally determined in a range of solvents, showing that solubility generally increases with temperature.[2] In alcoholic solvents, its solubility was observed to decrease as the carbon chain of the alcohol increases.[2] A similar trend can be anticipated for this compound.
Table 1: Qualitative Solubility of the Parent Compound, 4-nitro-1H-pyrazole
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water | Limited / Sparingly Soluble | The hydrophobic pyrazole ring hinders solvation in polar solvents.[1] |
| Ethanol, Methanol | More Soluble | The compound can engage in hydrogen bonding and benefits from the solvent's polarity.[1][3] | |
| Polar Aprotic | Acetone, Acetonitrile | More Soluble | Good solubility is attributed to favorable dipole-dipole interactions.[1][4] |
| Non-Polar | Chloroform, Toluene | More Soluble | The hydrophobic pyrazole ring interacts favorably with non-polar solvents.[1] |
Note: This table is based on the known behavior of 4-nitro-1H-pyrazole and serves as an estimation for this compound.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[5][6][7]
3.1. Principle An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution (the filtrate) is determined using a suitable analytical method.[7][8]
3.2. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg precision)
-
Thermostatic shaker or water bath with agitation capabilities
-
Vials with screw caps (e.g., 10-20 mL glass vials)
-
Syringe filters (e.g., 0.45 µm, solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC system)
3.3. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.[7]
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, and this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements show no significant change in concentration.[5][9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.[5] This step is critical to avoid overestimation of solubility.
-
Dilution: Accurately dilute the clear filtrate with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted filtrate using a pre-calibrated analytical method.
-
Gravimetric Method: A known volume of the saturated filtrate is pipetted into a pre-weighed dish, the solvent is evaporated, and the dish is dried to a constant weight.[8][10] The weight of the remaining solid corresponds to the amount of dissolved solute.
-
UV-Vis Spectroscopy: Measure the absorbance of the diluted filtrate at the wavelength of maximum absorbance (λ_max) for this compound. Calculate the concentration using a previously established calibration curve.[11][12]
-
HPLC Analysis: Inject a known volume of the diluted filtrate into an HPLC system. Determine the concentration by comparing the peak area to a calibration curve prepared with standards of known concentrations.[13][14]
-
3.4. Calculation The solubility (S) is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
S (mg/mL) = (Concentration from analysis) × (Dilution Factor)
Visualization of Experimental Workflow
The logical steps for determining the solubility of this compound are illustrated in the following workflow diagram.
Conclusion
While direct, quantitative solubility data for this compound remains to be published, its solubility profile can be reasonably predicted based on its structure and the behavior of related pyrazole compounds. It is expected to be poorly soluble in water but readily soluble in various organic solvents, with solubility being temperature-dependent. For researchers requiring precise data for formulation or modeling, the isothermal shake-flask method detailed in this guide provides a robust and reliable framework for experimental determination. Accurate solubility data is an indispensable parameter that underpins the successful development and application of novel chemical entities like this compound in pharmaceutical and scientific research.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. pharmajournal.net [pharmajournal.net]
- 11. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijcpa.in [ijcpa.in]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Preliminary Biological Screening of 4-Nitro-1-Propyl-1H-Pyrazole
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, no specific studies detailing the preliminary biological screening of 4-nitro-1-propyl-1H-pyrazole have been published. This guide, therefore, presents a proposed screening strategy based on the established biological activities of structurally related pyrazole derivatives. The quantitative data and experimental protocols provided are drawn from studies on other pyrazole compounds and should serve as a comparative reference.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1] Members of this family have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, and antipsychotic agents.[1] The pyrazole scaffold is known to exhibit biological activities such as antimicrobial, antiviral, antitumor, and anti-inflammatory effects.[2][3] The introduction of a nitro group and a propyl substituent to the pyrazole core in this compound suggests the potential for novel biological activities worth exploring. This document outlines a comprehensive plan for the preliminary biological screening of this compound.
Proposed Preliminary Biological Screening Cascade
A logical workflow for the initial biological evaluation of this compound is proposed. This cascade is designed to efficiently assess its potential antimicrobial, anticancer, and anti-inflammatory properties.
Section 1: Antimicrobial Activity Screening
The pyrazole nucleus is a common feature in many compounds with demonstrated antimicrobial and antifungal properties.[4] Therefore, a primary screening against a panel of pathogenic bacteria and fungi is recommended.
Data Presentation: Antimicrobial Activity of Reference Pyrazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives from existing literature to provide a benchmark for evaluating the activity of this compound.
| Compound Class/Name | Organism | MIC | Reference |
| Pyrazole Derivative (3) | Escherichia coli | 0.25 µg/mL | [2] |
| Pyrazole Derivative (4) | Streptococcus epidermidis | 0.25 µg/mL | [2] |
| Pyrazole Derivative (2) | Aspergillus niger | 1 µg/mL | [2] |
| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles | Methicillin-resistant S. aureus | 91.0 µM | [5] |
| Pyrazole-based Hydrazone (21a) | Fungi | 2.9–7.8 µg/mL | [4] |
| Pyrazole-based Hydrazone (21a) | Bacteria | 62.5–125 µg/mL | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard microdilution methods.[4]
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The cultures are then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are made in a 96-well microtiter plate using the appropriate growth medium to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).
-
Inoculation and Incubation: The prepared microbial suspensions are added to each well of the microtiter plate. The plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi) at their respective optimal temperatures.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A positive control (medium with inoculum) and a negative control (medium only) are included. Ciprofloxacin and Clotrimazole can be used as standard reference drugs for antibacterial and antifungal activity, respectively.[2]
Section 2: Anticancer Activity Screening
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, targeting various mechanisms such as kinase inhibition and apoptosis induction.[6][7] A preliminary cytotoxicity screening against a panel of human cancer cell lines is a crucial first step.
Data Presentation: Cytotoxic Activity of Reference Pyrazole Derivatives
The half-maximal inhibitory concentration (IC50) values for several pyrazole-containing compounds against various cancer cell lines are presented below for comparative purposes.
| Compound Class/Name | Cell Line | IC50 | Reference |
| Pyrazole-arylacetamide hybrid (173a) | MCF-7 (Breast) | 0.604 µM | [3] |
| Pyrazole hybrid (176) | HCT-116 (Colon) | 4.63 µM | [3] |
| 4-bromophenyl substituted pyrazole | A549 (Lung) | 8.0 µM | [8] |
| 4-bromophenyl substituted pyrazole | HeLa (Cervical) | 9.8 µM | [8] |
| Sildenafil (contains pyrazole moiety) | HCT-116 (Colon) | 28.2 µg/mL | [9] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes a common colorimetric assay to assess cell viability.[10]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Cells are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Potential Mechanism of Action: Apoptosis Pathway
Should this compound exhibit significant cytotoxicity, further studies into its mechanism of action would be warranted. Many cytotoxic pyrazoles act by inducing apoptosis.
Section 3: Anti-inflammatory Activity Screening
The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor, highlighting the potential for this class of compounds to possess anti-inflammatory properties.[2]
Data Presentation: Anti-inflammatory Activity of Reference Pyrazole Derivatives
The following data illustrates the anti-inflammatory potential of known pyrazole derivatives.
| Compound Class/Name | Assay | Activity | Reference |
| para-nitrophenyl pyrazole (121) | Protein denaturation | 93.53% inhibition | [3] |
| Pyrazole derivative (122a) | COX-2 Inhibition | IC50 = 55.65 µg/mL | [3] |
| Pyrazole-carboxamide derivatives | Carrageenan-induced paw edema | 70-78% inhibition | [11] |
Experimental Protocol: In Vitro Protein Denaturation Assay
This is a simple and rapid in vitro assay to screen for anti-inflammatory activity.[3]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.
-
Denaturation: Protein denaturation is induced by heating the mixture at 70°C for 5 minutes.
-
Data Analysis: After cooling, the turbidity is measured spectrophotometrically at 660 nm. The percentage inhibition of protein denaturation is calculated against a control sample (without the test compound). Diclofenac sodium can be used as a reference drug.
Conclusion
This technical guide provides a structured approach for the preliminary biological screening of this compound. Based on the extensive literature on related pyrazole derivatives, there is a strong rationale for investigating its potential antimicrobial, anticancer, and anti-inflammatory activities. The outlined protocols and comparative data serve as a robust starting point for researchers to undertake a thorough and efficient evaluation of this novel compound. Positive results from these primary screenings would justify progression to more detailed mechanism-of-action studies and in vivo testing.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meddocsonline.org [meddocsonline.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Nitro-1-propyl-1H-pyrazole in Medicinal Chemistry
Disclaimer: Direct experimental data and specific medicinal chemistry applications for 4-nitro-1-propyl-1H-pyrazole are not extensively available in the current scientific literature. The following application notes and protocols are therefore based on the known biological activities of the broader class of substituted nitropyrazoles and N-alkylated pyrazole derivatives. These notes are intended to serve as a foundational guide for researchers initiating studies on this specific compound.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a nitro group at the C4 position and an N-propyl group at the N1 position of the pyrazole ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn may influence its biological activity. 4-Nitropyrazole itself is a known intermediate in the synthesis of various compounds, including those with applications in pharmaceuticals and pesticides.[2] The N-alkylation of pyrazoles is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).[3][4]
This document outlines potential medicinal chemistry applications of this compound and provides detailed, generalized experimental protocols for its synthesis and biological evaluation.
Potential Medicinal Chemistry Applications
Based on the activities of related compounds, this compound could be investigated for the following applications:
-
Anticancer Agent: Many pyrazole derivatives have shown potent anticancer activity.[5][6][7] The nitroaromatic moiety is also a feature of some anticancer compounds.[8] It is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines.
-
Antimicrobial Agent: The pyrazole scaffold is present in several antimicrobial drugs.[9][10][11] The addition of the nitro group may enhance its activity against a spectrum of bacteria and fungi.
-
Anti-inflammatory Agent: Certain substituted pyrazoles are known for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[11][12]
Synthesis Protocol
A general method for the synthesis of this compound involves the N-alkylation of 4-nitro-1H-pyrazole.
Protocol: Synthesis of this compound
Materials:
-
4-nitro-1H-pyrazole
-
1-Bromopropane (or 1-iodopropane)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for Biological Evaluation
Anticancer Activity
Protocol: MTT Assay for Cytotoxicity Screening
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Prepare a twofold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi).
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Data Presentation
Quantitative data from biological assays should be summarized in tables for clear comparison.
Table 1: Hypothetical Cytotoxic Activity of this compound against Human Cancer Cell Lines.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | 15.2 ± 1.8 |
| This compound | A549 | 22.5 ± 2.3 |
| Doxorubicin (Positive Control) | MCF-7 | 0.8 ± 0.1 |
| Doxorubicin (Positive Control) | A549 | 1.2 ± 0.2 |
Table 2: Hypothetical Antimicrobial Activity of this compound.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | 32 | 64 | 16 |
| Ciprofloxacin (Positive Control) | 1 | 0.5 | N/A |
| Fluconazole (Positive Control) | N/A | N/A | 2 |
Visualizations
Signaling Pathway
A potential mechanism of action for a pyrazole-based anticancer agent could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and evaluation of this compound.
Caption: General workflow for the evaluation of this compound in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. srrjournals.com [srrjournals.com]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meddocsonline.org [meddocsonline.org]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
Application Notes and Protocols for 4-Nitro-1-propyl-1H-pyrazole as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-1-propyl-1H-pyrazole is a functionalized heterocyclic compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules. The presence of the pyrazole core, a privileged scaffold in medicinal chemistry, combined with the electron-withdrawing nitro group and the N-propyl substituent, provides multiple reactive sites for further chemical transformations. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The N-alkylation of the pyrazole ring is a critical step in modulating the physicochemical and pharmacological properties of these compounds.[5][6][7] This document provides detailed protocols for the synthesis of this compound and its application as an intermediate in the preparation of downstream products.
Synthesis of this compound
The primary route for the synthesis of this compound involves the N-alkylation of 4-nitro-1H-pyrazole. A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can yield two constitutional isomers: 1-propyl-4-nitropyrazole and 1-propyl-3-nitropyrazole (if starting from 3-nitropyrazole) or in this case, the potential for alkylation at either N1 or N2 of the 4-nitropyrazole tautomer.[6] Steric and electronic factors, as well as reaction conditions, play a crucial role in determining the final product distribution.[8]
Experimental Protocol: Base-Mediated N-Alkylation
This protocol describes a general and widely adopted method for the N-alkylation of 4-nitro-1H-pyrazole using an alkyl halide and a base.[5][7]
Materials:
-
4-Nitro-1H-pyrazole
-
1-Iodopropane (or 1-bromopropane)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-nitro-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add 1-iodopropane (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
Data Presentation: Synthesis of this compound
| Entry | Base | Solvent | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | DMF | 1-Iodopropane | 0 to RT | 12 | 85 |
| 2 | K₂CO₃ | MeCN | 1-Bromopropane | 80 | 16 | 78 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Application of this compound in Further Synthesis
The synthesized this compound is a valuable intermediate for the introduction of the 1-propyl-4-aminopyrazole moiety into target molecules. The nitro group can be readily reduced to an amino group, which can then undergo a variety of subsequent reactions.
Experimental Protocol: Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group of this compound to form 1-propyl-1H-pyrazol-4-amine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 equivalents).
-
Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude 1-propyl-1H-pyrazol-4-amine, which can be used in the next step without further purification or purified by column chromatography.
Data Presentation: Reduction of this compound
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SnCl₂·2H₂O | EtOH | 78 | 4 | 92 |
| 2 | Fe / NH₄Cl | EtOH/H₂O | 78 | 6 | 88 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Potential Applications in Drug Development
N-alkylated pyrazoles are core structures in many pharmaceutically active compounds. The intermediate, 1-propyl-1H-pyrazol-4-amine, can be further elaborated to synthesize potential therapeutic agents. For instance, the amino group can be acylated to form amides, which are present in numerous kinase inhibitors and other targeted therapies. The pyrazole scaffold is a known bioisostere for amides and phenols, offering advantages in terms of metabolic stability and patentability.[8]
Conclusion
This compound is a valuable synthetic intermediate that can be prepared through straightforward N-alkylation of 4-nitro-1H-pyrazole. Its subsequent reduction provides a versatile building block, 1-propyl-1H-pyrazol-4-amine, for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. The protocols provided herein offer a foundation for researchers to explore the utility of this and related compounds in their synthetic endeavors.
References
- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Nitration of 1-Propyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the electrophilic nitration of 1-propyl-1H-pyrazole. Pyrazole and its derivatives are important scaffolds in medicinal chemistry, and the introduction of a nitro group can serve as a key step in the synthesis of more complex molecules. The nitro group can be a versatile handle for further functionalization, such as reduction to an amine, which opens up a wide range of subsequent chemical transformations. The protocol described herein is based on established methods for the nitration of N-alkylated pyrazoles, which predominantly yields the 4-nitro isomer.[1]
Data Presentation:
The following table summarizes the key quantitative data for the nitration of 1-propyl-1H-pyrazole.
| Parameter | Value |
| Starting Material | 1-Propyl-1H-pyrazole |
| Molecular Weight | 110.16 g/mol |
| Nitrating Agent | Mixture of concentrated HNO₃ and H₂SO₄ |
| Molar Ratio (Substrate:HNO₃) | 1 : 1.5 |
| Reaction Temperature | 0 - 10 °C |
| Reaction Time | 1 - 2 hours |
| Expected Major Product | 1-Propyl-4-nitropyrazole |
| Molecular Weight of Product | 155.16 g/mol |
| Theoretical Yield | Based on 100% conversion of the limiting reagent |
| Expected Yield (typical) | 70-85% (based on similar reactions) |
Experimental Protocols:
Materials:
-
1-Propyl-1H-pyrazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR tube and spectrometer for analysis
Procedure:
1. Reaction Setup: a. In a round-bottom flask equipped with a magnetic stir bar, add 1-propyl-1H-pyrazole (1.0 eq). b. Cool the flask in an ice bath to 0 °C. c. Slowly add concentrated sulfuric acid (H₂SO₄) to the flask with continuous stirring, maintaining the temperature at 0-5 °C.
2. Nitration: a. In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.5 eq) to concentrated sulfuric acid (H₂SO₄) at 0 °C. b. Add the pre-cooled nitrating mixture dropwise to the solution of 1-propyl-1H-pyrazole in sulfuric acid using a dropping funnel. The temperature of the reaction mixture should be carefully maintained between 0 and 10 °C throughout the addition. c. After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up: a. Once the reaction is complete, carefully pour the reaction mixture onto crushed ice in a beaker with stirring. b. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is approximately 7-8. c. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with brine (saturated NaCl solution). e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
4. Purification: a. The crude product, which may contain a mixture of isomers, is purified by column chromatography on silica gel. b. A solvent system of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) is typically used for elution. c. Collect the fractions and analyze them by TLC to isolate the desired 1-propyl-4-nitropyrazole isomer. d. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
5. Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Results:
The major product of this reaction is expected to be 1-propyl-4-nitropyrazole. The presence of other isomers, such as 1-propyl-3-nitropyrazole and 1-propyl-5-nitropyrazole, is possible and their separation might be necessary. The yield of the purified major product is anticipated to be in the range of 70-85%, based on analogous nitration reactions of N-alkylpyrazoles.
Mandatory Visualization:
Caption: Workflow for the nitration of 1-propyl-1H-pyrazole.
Caption: Logical relationship of reagents and products in the nitration reaction.
References
Application Notes and Protocols for the Quantification of 4-Nitro-1-propyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-nitro-1-propyl-1H-pyrazole in various samples. The methodologies described herein are based on established analytical techniques for pyrazole derivatives and are intended to serve as a comprehensive guide for researchers in pharmaceutical development, quality control, and analytical sciences.
Section 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds. The following method is optimized for the separation and quantification of this compound.
Experimental Protocol: RP-HPLC Quantification
1.1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade or ultrapure)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
1.2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm)[1] |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water : Methanol (20:80 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 5.0 µL[1] |
| Column Temperature | 25 ± 2°C[1] |
| Detection Wavelength | 237 nm (optimized based on UV spectra of similar nitro-aromatic compounds)[2] |
| Run Time | 10 minutes[1] |
1.3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a mixture of 0.1% trifluoroacetic acid in water and methanol in a 20:80 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 50 to 150 µg/mL using the mobile phase as the diluent.[1]
-
Sample Preparation:
-
For Bulk Drug Analysis: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.
-
For Formulation Analysis: Extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase to the desired concentration.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
-
1.4. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 5.0 µL of each working standard solution and the sample solution into the chromatograph.[1]
-
Record the chromatograms and measure the peak area for the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation Summary (Based on Analogous Compounds):
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following table presents typical validation parameters expected for this type of analysis.
| Validation Parameter | Expected Result |
| Linearity Range | 50 - 150 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.998[1] |
| Limit of Detection (LOD) | ~4 µg/mL[1] |
| Limit of Quantification (LOQ) | ~15 µg/mL[1] |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
HPLC Workflow Diagram:
Caption: Workflow for the quantification of this compound using RP-HPLC.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This method is suitable for the analysis of this compound in complex matrices.
Experimental Protocol: GC-MS Analysis
2.1. Reagents and Materials:
-
This compound reference standard
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Helium (carrier gas, high purity)
-
Volumetric flasks, pipettes, and syringes
2.2. GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[3] |
| Injector Temperature | 250 °C[3] |
| Injection Volume | 1 µL[3] |
| Injection Mode | Split (split ratio 20:1)[3] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[3] |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutes. Ramp to 280 °C at 10 °C/min, hold for 5 minutes.[3] |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
2.3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation:
2.4. GC-MS Procedure:
-
Equilibrate the GC-MS system.
-
Inject 1 µL of each working standard solution and the sample solution into the GC.
-
Acquire the data in full scan mode.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Expected Mass Spectrum Fragmentation:
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of the nitro group, propyl chain, and cleavage of the pyrazole ring.
GC-MS Workflow Diagram:
Caption: General workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for 4-nitro-1-propyl-1H-pyrazole as a Building Block for Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitropyrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant attention in the field of energetic materials. Their inherent thermal stability, high density, and positive heats of formation make them attractive candidates for the development of novel explosives and propellants. The functionalization of the pyrazole ring, for instance, through N-alkylation, allows for the fine-tuning of these energetic properties.
This document provides detailed application notes and protocols for the use of 4-nitro-1-propyl-1H-pyrazole as a versatile building block in the synthesis of advanced energetic materials. While the direct application of this compound in this field represents a novel area of research, the protocols and data presented herein are based on established synthetic methodologies for analogous N-alkylated nitropyrazoles and their energetic derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from pyrazole. The first step involves the nitration of pyrazole to yield 4-nitropyrazole, a common intermediate in the synthesis of various energetic compounds.[1] The subsequent step is the N-alkylation of 4-nitropyrazole with a propyl group.
Experimental Protocol 1: Synthesis of 4-nitropyrazole[1]
Materials:
-
Pyrazole
-
Fuming Nitric Acid (90%)
-
Fuming Sulfuric Acid (20%)
-
Concentrated Sulfuric Acid
-
Ice
Procedure:
-
In a reaction vessel, dissolve pyrazole in concentrated sulfuric acid.
-
Prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid.
-
Cool the pyrazole solution in an ice bath and slowly add the nitrating mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-nitropyrazole.
Experimental Protocol 2: Synthesis of this compound (Generalized)
This protocol is based on general N-alkylation procedures for pyrazoles.
Materials:
-
4-nitropyrazole
-
1-Bromopropane (or 1-Iodopropane)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-nitropyrazole in anhydrous acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromopropane dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Application as a Building Block for Energetic Materials
This compound can serve as a precursor for the synthesis of more highly nitrated and energetic compounds. A potential pathway involves the further nitration of the pyrazole ring to introduce additional nitro groups, thereby increasing the oxygen balance and energetic output of the molecule.
Proposed Synthesis of 3,5-dinitro-4-nitro-1-propyl-1H-pyrazole (DNPNP)
Further nitration of this compound could potentially yield a dinitro derivative. The following is a generalized protocol based on nitration methods for similar heterocyclic compounds.
Experimental Protocol 3: Synthesis of a Dinitro-N-propyl-pyrazole Derivative (Hypothetical)
Materials:
-
This compound
-
Concentrated Nitric Acid (98%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
Procedure:
-
Carefully add this compound to concentrated sulfuric acid, keeping the temperature low in an ice bath.
-
Slowly add concentrated nitric acid to the mixture, maintaining the low temperature.
-
After the addition, allow the reaction to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system.
Data Presentation
Since this compound and its energetic derivatives are not well-documented in the literature, the following table provides a comparison of the known properties of 4-nitropyrazole (4-NP) and 1-methyl-4-nitropyrazole (4-MNP) as a reference.[2] The properties of the hypothetical 3,5-dinitro-1-propyl-4-nitropyrazole (DNPNP) are estimated based on structure-property relationships observed in other nitropyrazole-based energetic materials.
| Compound | Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Decomposition Temp. (°C) |
| 4-Nitropyrazole (4-NP)[2] | C₃H₃N₃O₂ | 113.07 | 1.52 | 6.68 | 18.81 | 163-165 |
| 1-Methyl-4-nitropyrazole (4-MNP)[2] | C₄H₅N₃O₂ | 127.10 | ~1.45 (est.) | ~6.5 (est.) | ~17 (est.) | N/A |
| This compound | C₆H₉N₃O₂ | 155.15 | ~1.35 (est.) | ~6.2 (est.) | ~15 (est.) | N/A |
| DNPNP (Hypothetical) | C₆H₈N₄O₄ | 200.15 | ~1.75 (est.) | ~8.5 (est.) | ~30 (est.) | ~200 (est.) |
N/A: Not available in the searched literature. est.: Estimated value based on trends in similar compounds.
Visualizations
Synthesis Workflow
The following diagrams illustrate the proposed synthetic pathways.
Caption: Synthetic route to this compound.
Caption: Proposed synthesis of a dinitro energetic material.
Conclusion and Future Outlook
This compound presents itself as a potentially valuable, yet underexplored, building block for the synthesis of novel energetic materials. The presence of the nitro group and the alkyl chain offers handles for further functionalization to modulate energetic properties. The proposed synthetic routes are based on well-established chemical transformations and provide a solid foundation for future research in this area.
Further experimental work is required to validate the proposed synthetic protocols, fully characterize the resulting compounds, and accurately determine their energetic properties. This includes obtaining precise data on density, thermal stability, sensitivity to impact and friction, and detonation performance. Such studies will be crucial in assessing the true potential of this compound and its derivatives as next-generation energetic materials.
References
Application Notes and Protocols for the Functionalization of 4-nitro-1-propyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the chemical modification of 4-nitro-1-propyl-1H-pyrazole, a versatile heterocyclic scaffold. The presence of the nitro group and the accessible C-H bonds on the pyrazole ring allows for a variety of functionalization strategies, opening avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The following protocols are based on established methodologies for the functionalization of nitropyrazole systems.
Palladium-Catalyzed C5-Arylation via C-H Activation
Direct C-H activation is a powerful tool for the regioselective introduction of aryl groups onto the pyrazole core. The electron-withdrawing nitro group at the C4 position directs the arylation to the C5 position.[1][2]
Experimental Protocol:
A detailed procedure for the direct C-H arylation of 4-nitropyrazoles is outlined below.[1]
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Aryl bromide | 4.0 equiv. |
| Palladium(II) acetate (Pd(OAc)₂) | 10 mol % |
| Copper(I) iodide (CuI) | 20 mol % |
| Potassium carbonate (K₂CO₃) | 2.0 equiv. |
| Solvent | |
| N,N-Dimethylformamide (DMF) | 8 mL per 0.3 g of nitropyrazole |
| Reaction Conditions | |
| Temperature | 120 °C |
| Time | 6-16 h |
| Atmosphere | Argon |
Procedure:
-
To a reaction vessel, add this compound, palladium(II) acetate, copper(I) iodide, and potassium carbonate.
-
Evacuate and backfill the vessel with argon three times.
-
Add N,N-dimethylformamide (DMF) and the aryl bromide via syringe.
-
Heat the reaction mixture to 120 °C and stir for 6-16 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield the 5-aryl-4-nitro-1-propyl-1H-pyrazole.
Workflow for C5-Arylation:
Caption: Workflow for the palladium-catalyzed C5-arylation of this compound.
Reduction of the Nitro Group to an Amino Group
The nitro group of this compound can be readily reduced to an amino group, which serves as a versatile handle for further functionalization, such as acylation, alkylation, or diazotization reactions. A common method for this transformation is catalytic hydrogenation.[1][3]
Experimental Protocol:
The following is a general procedure for the reduction of a nitro group on a pyrazole ring.[1]
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Palladium on carbon (10% Pd/C) | 10 mol % |
| Solvent | |
| Methanol (MeOH) | Sufficient to dissolve substrate |
| Reaction Conditions | |
| Temperature | 20 °C (Room Temperature) |
| Time | 5 h |
| Atmosphere | Hydrogen (H₂) |
Procedure:
-
Dissolve this compound in methanol in a suitable reaction flask.
-
Carefully add 10% palladium on carbon to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1-propyl-1H-pyrazole, which can be purified further by crystallization or column chromatography if necessary.
Signaling Pathway for Nitro Reduction and Further Functionalization:
Caption: Pathway from 4-nitropyrazole to diverse functionalized derivatives via nitro reduction.
Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrazole Intermediate
While direct C-H activation is effective, traditional cross-coupling reactions remain a cornerstone of C-C bond formation. To utilize Suzuki-Miyaura coupling, a halogenated precursor of this compound is required (e.g., 5-bromo-4-nitro-1-propyl-1H-pyrazole). The synthesis of such a precursor would likely involve standard electrophilic halogenation, although a specific protocol for this starting material was not found in the initial search. The following is a general protocol for Suzuki-Miyaura coupling on a related pyrazole system.[4]
Experimental Protocol (Hypothetical for 5-bromo-4-nitro-1-propyl-1H-pyrazole):
| Parameter | Value |
| Reactants | |
| 5-bromo-4-nitro-1-propyl-1H-pyrazole | 1.0 mmol |
| Arylboronic acid | 1.5 equiv. |
| XPhos Pd G2 precatalyst | 2 mol % |
| Potassium phosphate (K₃PO₄) | 3.0 equiv. |
| Solvent | |
| 1,4-Dioxane/Water (4:1) | 5 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Time | 2-12 h |
| Atmosphere | Argon |
Procedure:
-
In a reaction tube, combine 5-bromo-4-nitro-1-propyl-1H-pyrazole, the arylboronic acid, XPhos Pd G2 precatalyst, and potassium phosphate.
-
Evacuate and backfill the tube with argon.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 2-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship for Suzuki-Miyaura Coupling:
Caption: Logical steps for functionalization via halogenation followed by Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitro group at C4 can activate the pyrazole ring towards nucleophilic aromatic substitution.[5][6] While direct substitution of the nitro group is generally difficult, other positions on the ring, particularly if a good leaving group is present, can be susceptible to nucleophilic attack. For instance, in dinitropyrazoles, one nitro group can be displaced by nucleophiles.[7] For this compound, introducing a leaving group at C5 (e.g., a halogen) would make that position a prime target for SNAr reactions.
Considerations for SNAr:
-
Leaving Group: A good leaving group (e.g., F, Cl, Br) is typically required at the position of substitution.
-
Nucleophile: Strong nucleophiles are generally needed (e.g., alkoxides, thiolates, amines).
-
Regioselectivity: The electron-withdrawing nitro group strongly activates the ortho and para positions. In the pyrazole ring, this corresponds to the C3 and C5 positions relative to the C4 nitro group.
A general protocol is not provided here as the feasibility and conditions are highly dependent on the specific substrate (with a suitable leaving group) and the chosen nucleophile. However, researchers should consider this as a potential synthetic route for introducing heteroatom-based functional groups.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Techniques for Scaling Up 4-Nitro-1-propyl-1H-pyrazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Nitro-1-propyl-1H-pyrazole is a heterocyclic compound that serves as a valuable intermediate and building block in organic synthesis. The pyrazole nucleus is a common scaffold in many biologically active compounds, and the nitro group provides a versatile handle for further chemical transformations, such as reduction to an amine group.[1][2][3][4] For instance, the related compound 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is a key intermediate in the synthesis of Sildenafil.[5]
Scaling up the synthesis of such compounds from the laboratory bench (gram scale) to pilot plant or industrial production (kilogram scale) presents significant challenges.[6][7] Issues that are manageable on a small scale, such as heat dissipation, reagent addition rates, and purification methods, can become critical safety and efficiency concerns at a larger scale.[6] This document outlines the key considerations, a generalized protocol, and safety procedures for the scale-up of this compound synthesis.
Synthetic Routes & Scale-Up Considerations
Two primary synthetic routes are generally considered for the synthesis of N-alkylated nitropyrazoles:
-
Route A: N-alkylation of 4-nitropyrazole. This involves reacting 4-nitropyrazole with a propylating agent (e.g., 1-bromopropane or propyl iodide) in the presence of a base.
-
Route B: Nitration of 1-propyl-1H-pyrazole. This route involves the direct nitration of a pre-formed 1-propyl-1H-pyrazole using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[8][9]
While both routes are viable, Route A is often preferred for scale-up due to the inherent hazards associated with large-scale nitration reactions. Nitration reactions are highly exothermic and can pose a risk of thermal runaway if not strictly controlled.[10][11][12]
Key Scale-Up Challenges:
-
Thermal Management: The N-alkylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This requires a robust reactor cooling system and controlled reagent addition to prevent dangerous temperature increases.[6][12]
-
Mixing Efficiency: Ensuring homogenous mixing in a large reactor is crucial for consistent reaction progress and temperature distribution. Inefficient mixing can lead to localized "hot spots" and the formation of impurities.
-
Reagent Handling: Safe handling and charging of large quantities of reagents, solvents, and bases are paramount.
-
Work-up and Purification: Extraction and crystallization processes that are simple in the lab can be complex and time-consuming at scale. Phase separation can be slower, and achieving consistent crystallization for desired purity and particle size requires careful process control.[7]
Experimental Protocols
The following is a generalized protocol for the N-alkylation route (Route A), highlighting critical parameters for scale-up.
3.1. General Workflow for N-Alkylation
A visual representation of the general workflow is provided below.
3.2. Detailed Protocol (Illustrative Example)
This protocol is for illustrative purposes. All quantities must be adapted and optimized based on reaction calorimetry and pilot plant equipment capabilities.
Materials and Equipment:
-
Jacketed glass or stainless steel reactor with overhead stirring, temperature probe, condenser, and addition funnel/pump.
-
4-nitro-1H-pyrazole
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered
-
Acetonitrile (solvent)
-
Ethyl Acetate (extraction solvent)
-
Brine solution
-
Drying agent (e.g., anhydrous Magnesium Sulfate)
-
Filtration and drying equipment (e.g., Nutsche filter-dryer)
Procedure:
-
Reactor Charging: Charge the reactor with 4-nitro-1H-pyrazole (1.0 eq) and acetonitrile (10-15 L/kg of pyrazole). Begin agitation.
-
Base Addition: Add powdered, anhydrous potassium carbonate (1.5-2.0 eq).
-
Heating: Heat the stirred slurry to 60-70 °C.
-
Substrate Addition: Slowly add 1-bromopropane (1.1-1.3 eq) to the mixture over 2-4 hours, ensuring the internal temperature does not exceed 75 °C. The addition rate is a critical parameter to control the exothermic reaction.
-
Reaction Monitoring: Maintain the reaction at 60-70 °C for 6-12 hours. Monitor the reaction progress by taking samples periodically for HPLC analysis until the starting material is consumed (<1% remaining).
-
Cool Down & Filtration: Cool the reaction mixture to room temperature (20-25 °C). Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.
-
Work-up: To the resulting residue, add ethyl acetate and water. Stir, then allow the layers to separate. Wash the organic layer sequentially with water and then brine.
-
Isolation: Concentrate the organic layer under reduced pressure to a reduced volume. Cool slowly to induce crystallization. The product can be further purified by recrystallization if necessary.
-
Drying: Filter the crystalline product and dry under vacuum at 40-50 °C until a constant weight is achieved.
Data Presentation: Lab vs. Scale-Up
The following table presents a hypothetical comparison of parameters between a laboratory-scale and a scaled-up batch, illustrating the changes required for process adaptation.
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Reactants | |||
| 4-Nitropyrazole | 100 g (0.88 mol) | 10.0 kg (88.4 mol) | Sourcing, quality control, and safe charging of bulk solids. |
| 1-Bromopropane | 129 g (1.06 mol, 1.2 eq) | 12.9 kg (105 mol, 1.2 eq) | Use of a dosing pump for controlled, slow addition. |
| Potassium Carbonate | 183 g (1.32 mol, 1.5 eq) | 18.3 kg (132 mol, 1.5 eq) | Ensure fine powder for better reactivity; manage dust during charging. |
| Solvents | |||
| Acetonitrile | 1.0 L | 100 L | Solvent cost, recovery, and waste disposal become significant. |
| Process Conditions | |||
| Addition Time | 30 minutes | 2 - 4 hours | Crucial for thermal safety. Must be determined by calorimetry studies. |
| Reaction Time | 6 hours | 8 - 12 hours | May increase due to mixing and heat transfer limitations. |
| Max Temperature | 75 °C | 75 °C | Requires an efficient reactor cooling system to maintain setpoint. |
| Yield & Purity | |||
| Typical Yield | 85 - 90 % | 80 - 88 % | Yield may slightly decrease due to transfer losses and work-up inefficiencies. |
| Purity (by HPLC) | >99 % | >98.5 % | Maintaining purity requires optimized crystallization and washing protocols. |
Safety Considerations
Handling nitrated heterocyclic compounds requires stringent safety protocols, especially during process scale-up.
-
Thermal Hazard Assessment: Before any scale-up, differential scanning calorimetry (DSC) and reaction calorimetry (RC1) studies are essential to understand the thermal profile of the reaction and the decomposition energy of the product and intermediates. This data is critical for defining safe operating limits.[10][12]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.[11][13][14] For handling large quantities of powders and solvents, enhanced respiratory protection may be required.
-
Ventilation: All operations should be conducted in a well-ventilated area or in a contained system to avoid inhalation of dust or solvent vapors.[11]
-
Contingency Planning: An emergency response plan must be in place to handle potential incidents like thermal runaway, spills, or fires.[11]
The logical relationship for assessing and mitigating risks during scale-up is outlined below.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icheme.org [icheme.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for 4-nitro-1-propyl-1H-pyrazole in Novel Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 4-nitro-1-propyl-1H-pyrazole and its derivatives in the development of novel pharmaceuticals. Given its structural similarity to key intermediates in the synthesis of known Phosphodiesterase 5 (PDE5) inhibitors, the primary focus of these notes will be on its potential as a scaffold for novel PDE5 inhibitors. Additionally, protocols for assessing the cytotoxic effects of such compounds are included, a critical step in early-stage drug discovery.
Rationale for Investigation: A Potential PDE5 Inhibitor Scaffold
The pyrazole moiety is a well-established privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of a 4-nitro group on a 1-alkyl pyrazole core is notably present in the synthetic precursors of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This enzyme plays a crucial role in the cGMP signaling pathway, which governs smooth muscle relaxation and vasodilation. Inhibition of PDE5 leads to an accumulation of cGMP, making it a key target for therapeutic intervention in conditions such as erectile dysfunction and pulmonary hypertension.
The structural features of this compound suggest its potential as a foundational element for the design of new PDE5 inhibitors. The nitro group can act as a key pharmacophoric feature or be a precursor for further chemical modifications to explore the structure-activity relationship (SAR) and optimize potency and selectivity.
Potential Therapeutic Applications
Derivatives of the this compound scaffold may be investigated for the following therapeutic applications:
-
Erectile Dysfunction: By inhibiting PDE5 in the corpus cavernosum, these compounds could promote vasodilation and improve erectile function.
-
Pulmonary Arterial Hypertension (PAH): PDE5 is also highly expressed in the pulmonary vasculature, and its inhibition can lead to vasodilation and a reduction in pulmonary arterial pressure.
-
Other Conditions: The cGMP signaling pathway is implicated in various other physiological processes, and novel PDE5 inhibitors could be explored for indications such as benign prostatic hyperplasia and heart failure.
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route for 1-alkyl-4-nitropyrazoles involves the direct nitration of the corresponding 1-alkylpyrazole.
Protocol: Nitration of 1-propyl-1H-pyrazole
-
Reaction Setup: To a cooled (0 °C) solution of 1-propyl-1H-pyrazole in concentrated sulfuric acid, slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until a precipitate forms.
-
Purification: Collect the solid by filtration, wash with cold water, and purify by recrystallization or column chromatography to yield this compound.
Further derivatization can be achieved through standard organic chemistry transformations, such as reduction of the nitro group to an amine, which can then be further functionalized.
In Vitro Phosphodiesterase 5 (PDE5) Inhibition Assay
This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro potency of test compounds against the PDE5 enzyme.[1][2]
Materials:
-
Recombinant human PDE5A1 enzyme
-
FAM-labeled cGMP substrate
-
PDE Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Binding Agent (for FP detection)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Positive control (e.g., Sildenafil)
-
384-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound and positive control in PDE Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant PDE5A1 enzyme to the desired concentration in cold PDE Assay Buffer.
-
Assay Plate Preparation: Add the diluted test compound, positive control, or vehicle (DMSO) to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Add the diluted PDE5A1 enzyme solution to all wells except the "no enzyme" control wells.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Detection: Stop the reaction by adding the Binding Agent to all wells.
-
Data Acquisition: Read the fluorescence polarization of each well using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
Data Analysis:
Calculate the percentage of PDE5 inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic potential of the synthesized compounds against various cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Normal human cell line (e.g., human dermal fibroblasts)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the log concentration of the test compound.
Data Presentation
Quantitative data from the in vitro assays should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro PDE5 Inhibitory Activity of this compound Derivatives
| Compound ID | Structure | PDE5 IC50 (nM) |
| Lead Compound | This compound | To be determined |
| Derivative 1 | Structure of Derivative 1 | To be determined |
| Derivative 2 | Structure of Derivative 2 | To be determined |
| Sildenafil | Reference | Known Value |
Table 2: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | Normal Fibroblast IC50 (µM) |
| Lead Compound | To be determined | To be determined | To be determined | To be determined |
| Derivative 1 | To be determined | To be determined | To be determined | To be determined |
| Derivative 2 | To be determined | To be determined | To be determined | To be determined |
| Doxorubicin | Reference | Known Value | Known Value | Known Value |
Visualizations
Signaling Pathway
Caption: The cGMP signaling pathway and the inhibitory action of a this compound derivative on PDE5.
Experimental Workflow
Caption: A typical experimental workflow for the evaluation of novel this compound derivatives.
References
Application Notes and Protocols for High-Throughput Screening of 4-nitro-1-propyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of the novel compound 4-nitro-1-propyl-1H-pyrazole. The protocols outlined herein are designed for the initial characterization of this compound's potential as both a kinase inhibitor and a cytotoxic agent, common starting points in drug discovery cascades.
Application Note 1: Kinase Inhibition Screening
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the kinases RAF, MEK, and ERK, is a key regulator of cell proliferation and survival.[1] This application note describes a high-throughput biochemical assay to screen for the inhibitory activity of this compound against a key kinase in this pathway. A luminescence-based assay that quantifies the amount of ADP produced in the kinase reaction is a highly sensitive method suitable for HTS.[2]
Hypothetical Kinase Target: MEK1
For the purpose of this protocol, we will consider MEK1, a central kinase in the MAPK pathway, as the target for this compound.
Data Presentation: Kinase Inhibition
The inhibitory activity of this compound against MEK1 kinase is determined by measuring its IC50 value. The following table summarizes hypothetical data from a dose-response experiment.
| Compound | Target Kinase | IC50 (µM) |
| This compound | MEK1 | 5.2 |
| Control Inhibitor (e.g., Selumetinib) | MEK1 | 0.014 |
Signaling Pathway Diagram
The diagram below illustrates the MAPK/ERK signaling pathway and the putative point of inhibition by this compound.
Caption: MAPK/ERK Signaling Pathway Inhibition.
Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is adapted for a 384-well plate format and is based on the principle of quantifying ADP produced during a kinase reaction.[2]
Materials and Reagents:
-
Purified MEK1 Kinase
-
Kinase Substrate (e.g., inactive ERK1)
-
Ultra-Pure ATP
-
This compound (dissolved in DMSO)
-
Kinase Reaction Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Automated liquid handler or multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Using an automated liquid handler, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well plate. For control wells, dispense 50 nL of DMSO.
-
Kinase/Substrate Addition: Prepare a 2X solution of MEK1 and its substrate (inactive ERK1) in Kinase Reaction Buffer. Add 2.5 µL of this mix to all wells.
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Reaction Buffer. Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Mix and incubate at room temperature for 40 minutes.[2]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase and luciferin to produce a luminescent signal.[2] Mix and incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: The luminescent signal is inversely proportional to the kinase inhibition. Calculate the percent inhibition for each concentration of this compound relative to the high (no enzyme) and low (DMSO vehicle) controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Application Note 2: Cytotoxicity Screening
Introduction
A primary goal in the development of anticancer agents is the identification of compounds that are cytotoxic to cancer cells. High-throughput cell-based assays are essential for screening large numbers of compounds for their effects on cell viability.[3][4] This application note describes a protocol for assessing the cytotoxicity of this compound against a human cancer cell line.
Hypothetical Cell Line: A375 (Melanoma)
A375 is a human melanoma cell line with a BRAF V600E mutation, which leads to constitutive activation of the MAPK pathway.[1] This makes it a relevant model for testing inhibitors of this pathway.
Data Presentation: Cytotoxicity
The cytotoxic effect of this compound on A375 cells is quantified by its GI50 (Growth Inhibition 50%) value. The following table presents hypothetical data from a cell viability assay.
| Compound | Cell Line | GI50 (µM) |
| This compound | A375 | 8.9 |
| Control Drug (e.g., Vemurafenib) | A375 | 0.5 |
Experimental Workflow Diagram
The following diagram outlines the workflow for the primary HTS cytotoxicity screen and subsequent hit confirmation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitro-1-propyl-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-nitro-1-propyl-1H-pyrazole synthesis.
Synthesis Overview
The synthesis of this compound can be approached via two primary synthetic routes:
-
Route A: N-propylation of 4-nitro-1H-pyrazole.
-
Route B: Nitration of 1-propyl-1H-pyrazole.
Each route has its own set of challenges and optimization parameters. This guide will address common issues encountered in both pathways.
Synthesis Pathways for this compound
Caption: Diagram illustrating the two primary synthetic routes to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low Yield
Q1: My overall yield of this compound is consistently low. What are the common causes and how can I improve it?
A1: Low yields can stem from several factors depending on your chosen synthetic route. Here’s a breakdown of potential issues and solutions:
-
Incomplete Reaction:
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material is still present, consider increasing the reaction time or temperature. For N-alkylation, a slight excess (1.1-1.2 equivalents) of the propyl halide can also drive the reaction to completion.
-
-
Suboptimal Reaction Conditions:
-
Nitration (Route B): The nitrating mixture is crucial. A mixture of fuming nitric acid and fuming sulfuric acid is highly effective for the nitration of pyrazoles, with optimized conditions yielding up to 85% of 4-nitropyrazole.[1] Ensure your reagents are anhydrous, as water can quench the nitronium ion.
-
N-Propylation (Route A): The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be effective but require careful handling.[2] A milder and safer alternative is using potassium carbonate (K₂CO₃) in DMF or acetonitrile.[2]
-
-
Side Reactions:
-
Troubleshooting: The formation of byproducts is a common cause of low yields. See the "Side Reactions and Impurities" section below for more details on identifying and minimizing these.
-
Side Reactions and Impurities
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The most common side products depend on the reaction step:
-
N-Propylation of 4-Nitro-1H-pyrazole (Route A):
-
Isomer Formation: The primary side product is often the regioisomer, 4-nitro-2-propyl-1H-pyrazole. The ratio of N1 to N2 alkylation is influenced by steric hindrance and reaction conditions.[3] Alkylation tends to favor the less sterically hindered nitrogen.
-
Over-alkylation: While less common for pyrazoles, it's a possibility if the reaction is left for an extended period with a large excess of the alkylating agent.
-
-
Nitration of 1-Propyl-1H-pyrazole (Route B):
-
Isomer Formation: Nitration of N-substituted pyrazoles can sometimes yield a mixture of nitro isomers, although the 4-position is generally favored. Other possible isomers include 3-nitro and 5-nitro derivatives.
-
Oxidation: Strong nitrating conditions can lead to oxidation of the propyl group or the pyrazole ring, resulting in various impurities.
-
Q3: How can I minimize the formation of the N2-alkylated isomer during N-propylation?
A3: Achieving high regioselectivity for N1-alkylation is a common challenge. Here are some strategies:
-
Steric Control: While not applicable to the parent 4-nitropyrazole, for substituted pyrazoles, having a bulky substituent at the C5 position can direct alkylation to the N1 position.
-
Reaction Conditions: The choice of base and solvent system can significantly influence the N1/N2 ratio. It is often necessary to screen different conditions to find the optimal selectivity for your specific substrate. For instance, using potassium carbonate in DMSO has been shown to favor N1-alkylation in some cases.[3]
-
Catalyst-Free Michael Addition: For certain substrates, a catalyst-free Michael reaction can provide excellent regioselectivity for N1-alkylation.[4][5]
Purification
Q4: I am having difficulty purifying the final product. What are the recommended purification methods?
A4: Purification can be challenging due to the presence of isomers and other impurities.
-
Column Chromatography: This is the most common method for separating the desired product from isomers and other byproducts. A silica gel column with a gradient elution of hexane and ethyl acetate is often effective.
-
Recrystallization: If the product is a solid and has a high enough purity after initial workup, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step.
-
Acid Addition Salts: For basic pyrazole-containing compounds, forming an acid addition salt can be a useful purification technique. The salt can be crystallized, isolated, and then neutralized to recover the pure product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Key Synthesis Steps (Analogous Systems)
| Step | Reactants | Reagents & Conditions | Solvent | Yield (%) | Reference |
| Nitration | Pyrazole | Fuming HNO₃ (1.5 eq.), Fuming H₂SO₄ (3 eq.), Conc. H₂SO₄ (2.1 eq.), 50°C, 1.5 h | N/A | 85 | [1] |
| N-Alkylation | 4-Nitro-1H-pyrazole | Iodomethane, NaH, room temp, overnight | THF | High (unspecified) | [2] |
| N-Alkylation | 4-Nitro-1H-pyrazole | Iodomethane, K₂CO₃, 25°C, 14 h | DMF | 80-98 | [2] |
| Nitration | 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid | HNO₃, H₂SO₄, 90-95°C | N/A | 78 | [6] |
Note: The data presented is for analogous reactions and should be used as a starting point for optimization of the this compound synthesis.
Experimental Protocols
Protocol 1: N-propylation of 4-Nitro-1H-pyrazole (Route A)
This protocol is a general procedure based on standard N-alkylation methods for pyrazoles.[2]
Materials:
-
4-Nitro-1H-pyrazole
-
1-Iodopropane (or 1-bromopropane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2-0.5 M), add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 1-iodopropane (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Nitration of 1-Propyl-1H-pyrazole (Route B)
This protocol is adapted from a high-yield nitration of pyrazole.[1]
Materials:
-
1-Propyl-1H-pyrazole
-
Fuming nitric acid (90%)
-
Fuming sulfuric acid (20% SO₃)
-
Concentrated sulfuric acid (98%)
-
Ice
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add fuming nitric acid to fuming sulfuric acid with stirring, maintaining the temperature below 10°C.
-
In a separate reaction flask, add 1-propyl-1H-pyrazole to concentrated sulfuric acid at room temperature and stir for 30 minutes.
-
Cool the pyrazole-sulfuric acid mixture in an ice-water bath and slowly add the pre-cooled nitrating mixture dropwise, keeping the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C for 1.5-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
A precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to obtain crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart to guide troubleshooting efforts in cases of low product yield.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-nitro-1-propyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitro-1-propyl-1H-pyrazole. The following sections address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can originate from the starting materials and side reactions during the N-alkylation of 4-nitro-1H-pyrazole. These may include:
-
Unreacted 4-nitro-1H-pyrazole: The starting material for the alkylation.
-
Excess alkylating agent: For example, 1-bromopropane or 1-iodopropane.
-
Regioisomers: While the N-alkylation of 4-nitropyrazole is expected to predominantly yield the N1-substituted product due to symmetry, trace amounts of the N2-isomer might be formed.
-
Colored byproducts: Often resulting from side reactions or the degradation of reagents, particularly if the reaction was heated for an extended period.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials, regioisomers, and other byproducts. A silica gel stationary phase with a hexane/ethyl acetate mobile phase is a common choice.
-
Recrystallization: This technique can be effective if the impurities have significantly different solubilities compared to the product. It is particularly useful for removing less soluble or more soluble impurities.
Q3: My compound appears as an oil and will not crystallize. What should I do?
A3: "Oiling out" is a common issue where the compound separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the temperature of the solution or if it is highly soluble in the chosen solvent. To address this:
-
Add more of the "good" solvent: This will lower the saturation point and may allow for crystallization to occur at a lower temperature.
-
Cool the solution very slowly: Rapid cooling can favor oil formation. Allow the solution to cool gradually to room temperature before placing it in an ice bath.
-
Use a different solvent system: Experiment with solvents of varying polarity.
-
Introduce a seed crystal: If a small amount of the pure, solid product is available, adding a tiny crystal to the supersaturated solution can induce crystallization.
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can often be removed by treating the solution with activated charcoal before the final crystallization step. Add a small amount of activated charcoal to the hot solution, stir or heat for a short period, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored compounds. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery from column chromatography | The product is highly retained on the column. | Use a more polar solvent system (e.g., increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture). |
| The product is very soluble in the elution solvent and elutes with the solvent front. | Use a less polar solvent system (e.g., decrease the percentage of ethyl acetate). | |
| Low recovery from recrystallization | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Consider a different solvent in which the product has lower solubility at cold temperatures. | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material (4-nitro-1H-pyrazole) in the final product (confirmed by NMR) | Incomplete reaction or inefficient purification. | If using column chromatography, optimize the solvent gradient to improve separation. If recrystallizing, the starting material and product may have similar solubilities; in this case, column chromatography is the preferred method. |
| Multiple spots on TLC after purification | Co-elution of impurities during column chromatography. | Use a shallower solvent gradient during column chromatography. Try a different solvent system. |
| Impurities co-precipitated during recrystallization. | Ensure slow cooling during recrystallization. Wash the collected crystals with a small amount of cold solvent. A second recrystallization may be necessary. |
Data Presentation
Table 1: Purification of N-Alkylated 4-Nitropyrazoles - Representative Data
| Compound | Purification Method | Solvent System | Yield (%) | Purity (%) | Reference |
| 1-Allyl-4-nitropyrazole | Column Chromatography | Hexane/Ethyl Acetate (gradient) | 96 | >95 (by HPLC) | [1] |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Crystallization | Acetone | - | 79.6 | [2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from a procedure for a similar compound, 1-allyl-4-nitropyrazole, and is a good starting point for the purification of this compound.[1]
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Plug the bottom of the column with a small piece of glass wool or cotton.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
-
Carefully apply the sample solution to the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., 100% hexane or 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 0% to 25% ethyl acetate in hexane.[1]
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Based on the properties of similar pyrazole compounds, good starting solvents for recrystallization include ethanol, methanol, or a mixed solvent system like ethanol/water.[3]
-
To test a solvent, dissolve a small amount of the crude product in a minimal amount of the hot solvent and allow it to cool to see if crystals form.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding the hot solvent portion-wise until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
-
Visualizations
Caption: A typical experimental workflow for the recrystallization of this compound.
Caption: A troubleshooting guide for common purification challenges of this compound.
References
Technical Support Center: Synthesis of 4-nitro-1-propyl-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-nitro-1-propyl-1H-pyrazole. The information is designed to help overcome common challenges and side reactions encountered during this synthetic process.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the two key stages of the synthesis: the nitration of 1-propyl-1H-pyrazole and the N-alkylation of 4-nitro-1H-pyrazole.
Part 1: Nitration of 1-propyl-1H-pyrazole
Q1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 4-nitro product?
A1: The formation of multiple nitro isomers (3-nitro, 4-nitro, and 5-nitro) is a common challenge in the nitration of N-substituted pyrazoles. The regioselectivity is influenced by the directing effects of the N-propyl group and the reaction conditions. To favor the formation of the 4-nitro isomer, consider the following:
-
Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is typically used. The concentration of sulfuric acid can influence the reaction's selectivity.[1][2]
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of formation of undesired isomers. It is crucial to maintain a consistent and controlled temperature throughout the addition of the nitrating agent.[1]
-
Order of Addition: Adding the nitrating mixture dropwise to the solution of 1-propyl-1H-pyrazole with vigorous stirring helps to maintain a low concentration of the nitrating species and can improve selectivity.
Q2: I am observing the formation of dinitro- or even trinitro-propyl-pyrazole byproducts. How can I prevent over-nitration?
A2: Over-nitration occurs when the reaction conditions are too harsh, leading to the introduction of multiple nitro groups onto the pyrazole ring. To minimize this side reaction:
-
Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the starting material is consumed and before significant over-nitration occurs.
-
Reaction Temperature: As with improving regioselectivity, maintaining a low and controlled temperature is critical to prevent over-nitration.
Part 2: N-propylation of 4-nitro-1H-pyrazole
Q1: My N-propylation reaction is yielding a mixture of two isomers that are difficult to separate. What are these isomers and how can I favor the desired product?
A1: The N-alkylation of 4-nitro-1H-pyrazole can result in two regioisomers: the desired This compound (N1-alkylation) and the side product 4-nitro-2-propyl-1H-pyrazole (N2-alkylation). The formation of these isomers is a common challenge due to the two available nitrogen atoms for alkylation.[3]
Several factors influence the N1 vs. N2 selectivity:
-
Steric Hindrance: While the 4-nitro-1H-pyrazole itself is symmetric at the nitrogen positions, any existing substituents on the pyrazole ring can sterically hinder one nitrogen over the other. For the unsubstituted 4-nitropyrazole, this effect is minimal.
-
Base and Solvent System: The choice of base and solvent is crucial in directing the alkylation.
-
For favoring N1-alkylation: Stronger bases like sodium hydride (NaH) in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often used. Weaker bases like potassium carbonate (K₂CO₃) in solvents like acetone or acetonitrile can also favor N1-alkylation.[3][4]
-
For favoring N2-alkylation: While less common for this specific synthesis, certain conditions, such as the use of specific metal catalysts, could potentially favor N2-alkylation.
-
-
Alkylating Agent: The nature of the alkylating agent can also play a role. For a simple propyl group, steric effects are less pronounced than with bulkier alkyl groups.
Q2: My N-propylation reaction is not proceeding to completion, resulting in a low yield of the desired product.
A2: A low yield can be attributed to several factors:
-
Incomplete Deprotonation: The pyrazole nitrogen must be deprotonated by the base to become sufficiently nucleophilic. Ensure you are using a strong enough base and anhydrous conditions, as water can quench the base and the pyrazole anion.[3]
-
Reactivity of the Alkylating Agent: The leaving group on the propylating agent is important. Propyl iodide is more reactive than propyl bromide, which is more reactive than propyl chloride. If using a less reactive halide, consider switching to a more reactive one or adding a catalytic amount of an iodide salt (e.g., KI) to facilitate the reaction.
-
Reaction Temperature: While higher temperatures can sometimes lead to side reactions, they may be necessary to drive a sluggish reaction to completion. Monitor the reaction closely if you choose to increase the temperature.
-
Solubility: Ensure that the 4-nitro-1H-pyrazole and the base are sufficiently soluble in the chosen solvent. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO.[3]
Data Presentation
Table 1: Expected Influence of Reaction Parameters on Nitration Regioselectivity
| Parameter | Condition | Expected Predominant Isomer | Rationale |
| Nitrating Agent | HNO₃/H₂SO₄ | 4-nitro | The combination is standard for electrophilic aromatic nitration. |
| Temperature | Low (e.g., 0-10 °C) | 4-nitro | Lower temperatures generally increase selectivity by favoring the kinetically controlled product. |
| Temperature | High | Mixture of isomers | Higher temperatures can lead to the formation of thermodynamically favored, but undesired, isomers. |
Note: The data presented is based on general principles of electrophilic aromatic substitution on pyrazole rings. Actual isomer ratios can vary and should be determined experimentally.
Table 2: Expected Influence of Reaction Parameters on N-propylation Regioselectivity
| Parameter | Condition | Expected Predominant Isomer | Rationale |
| Base/Solvent | NaH / THF or DMF | This compound (N1) | Strong base in a polar aprotic solvent favors the formation of the N1-alkylated product.[3][4] |
| Base/Solvent | K₂CO₃ / Acetone or MeCN | This compound (N1) | A common and effective combination for N1-alkylation of pyrazoles.[4] |
| Alkylating Agent | Propyl iodide | Higher reaction rate | Iodide is a better leaving group than bromide or chloride, leading to a faster reaction. |
Note: The regioselectivity of N-alkylation should be confirmed experimentally, for example, by NMR or GC-MS analysis.
Experimental Protocols
Protocol 1: Nitration of 1-propyl-1H-pyrazole
Materials:
-
1-propyl-1H-pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-water bath.
-
Slowly add 1-propyl-1H-pyrazole to the cold sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice-water bath.
-
Add the nitrating mixture dropwise to the solution of 1-propyl-1H-pyrazole, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-propylation of 4-nitro-1H-pyrazole
Materials:
-
4-nitro-1H-pyrazole
-
Sodium Hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous Tetrahydrofuran (THF) or Acetone
-
1-Iodopropane or 1-Bromopropane
-
Saturated Ammonium Chloride solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure (using NaH):
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Dissolve 4-nitro-1H-pyrazole in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of NaH at 0 °C.
-
Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add the propyl halide (1-iodopropane or 1-bromopropane) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
optimization of reaction conditions for 4-nitropyrazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-nitropyrazole derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-nitropyrazole and its derivatives.
Issue 1: Low Yield of 4-Nitropyrazole
Q1: My reaction yield for the direct nitration of pyrazole is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the direct nitration of pyrazole are a common issue. Several factors can contribute to this, including suboptimal reaction conditions and reactant ratios. Here are key areas to troubleshoot:
-
Nitrating Agent Composition: The choice and ratio of nitrating agents are critical. A mixture of fuming nitric acid and fuming sulfuric acid is often more effective than standard concentrated nitric and sulfuric acids. Fuming sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.[1]
-
Reaction Temperature: Temperature plays a crucial role. While higher temperatures can increase the reaction rate, excessive heat can lead to the decomposition of the 4-nitropyrazole product in the strong acidic medium.[1] The optimal temperature needs to be carefully maintained.
-
Molar Ratios of Reactants: The stoichiometry of the reactants significantly impacts the yield. An excess of the nitrating agent is generally required to drive the reaction to completion.
To optimize your yield, consider the following optimized conditions from a one-pot, two-step synthesis method which has been reported to achieve yields as high as 85%: [1][2]
Table 1: Optimized Reaction Conditions for High-Yield Synthesis of 4-Nitropyrazole [1][2]
| Parameter | Optimized Value |
| Molar Ratio | n(fuming nitric acid) : n(fuming sulfuric acid) : n(concentrated sulfuric acid) : n(pyrazole) = 1.5 : 3 : 2.1 : 1 |
| Reaction Temperature | 50°C |
| Reaction Time | 1.5 hours |
Issue 2: Formation of Side Products and Impurities
Q2: I am observing significant side product formation in my reaction mixture, complicating the purification of 4-nitropyrazole. What are these impurities and how can I minimize them?
A2: Side product formation is a known challenge in the nitration of pyrazoles. The primary side products can include isomers of 4-nitropyrazole and unidentified by-products.[3]
-
Isomer Formation: Depending on the reaction conditions, other nitrated isomers of pyrazole can be formed. The direct nitration of pyrazole can sometimes yield a mixture of products.[4]
-
Decomposition: As mentioned previously, high reaction temperatures can lead to the decomposition of the desired product.[1]
-
Nitration of Substituted Pyrazoles: When synthesizing derivatives with substituents on the pyrazole ring or on an N-aryl group, simultaneous nitration of these groups can occur.[4]
Strategies to Minimize Side Products:
-
Strict Temperature Control: Maintain the reaction temperature at the optimized value (e.g., 50°C for the one-pot method) to prevent decomposition.[1]
-
Controlled Addition of Reagents: Slow, dropwise addition of the nitrating agent, especially at low temperatures (e.g., in an ice-water bath), can help to control the reaction exotherm and minimize side reactions.[1]
-
Alternative Synthetic Routes: If direct nitration consistently yields complex mixtures, consider alternative methods such as the rearrangement of N-nitropyrazole or synthesis from 4-iodopyrazole.[1][5]
Issue 3: Difficulty in Product Purification
Q3: What is the recommended method for purifying crude 4-nitropyrazole?
A3: The most commonly cited method for the purification of 4-nitropyrazole is recrystallization.
-
Recrystallization Solvents: A mixture of ethyl ether and hexane has been successfully used to recrystallize 4-nitropyrazole, yielding a white solid.[1] Toluene is another solvent that has been used for recrystallization.[3] The choice of solvent will depend on the solubility of 4-nitropyrazole and the impurities present.
General Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to induce crystallization of the pure product.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.[1]
Frequently Asked Questions (FAQs)
Q4: What are the primary synthetic routes to 4-nitropyrazole?
A4: There are several established methods for the synthesis of 4-nitropyrazole:
-
Direct Nitration of Pyrazole: This involves reacting pyrazole with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1][3] Optimization of this method can lead to high yields.[1][2]
-
Rearrangement of N-Nitropyrazole: N-nitropyrazole can be rearranged in the presence of sulfuric acid to yield 4-nitropyrazole.[5]
-
From 4-Iodopyrazole: 4-Nitropyrazole can be synthesized from 4-iodopyrazole using fuming nitric acid as the nitrating agent in the presence of a solid catalyst like zeolite or silica.[2][5]
Q5: What are the key safety precautions to consider during the synthesis of 4-nitropyrazole?
A5: The synthesis of 4-nitropyrazole involves the use of strong acids and nitrating agents, which are hazardous. It is crucial to adhere to strict safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: All manipulations involving fuming nitric acid and fuming sulfuric acid must be performed in a well-ventilated fume hood.
-
Handling of Strong Acids: Exercise extreme caution when handling concentrated and fuming acids. Always add acid to water slowly, never the other way around, to control the exothermic reaction.
-
Exothermic Reactions: The nitration reaction is exothermic. Use an ice bath to control the temperature during the addition of reagents.[1]
-
Quenching: The reaction mixture should be quenched by pouring it slowly into a large volume of ice water to precipitate the product safely.[1]
Q6: How does reaction temperature affect the yield of 4-nitropyrazole?
A6: The reaction temperature has a dual effect on the synthesis of 4-nitropyrazole. Initially, increasing the temperature can enhance the reaction rate by increasing the kinetic energy of the molecules and the frequency of collisions.[1] However, beyond an optimal point, further increases in temperature can lead to the decomposition of the 4-nitropyrazole product within the highly acidic environment, resulting in a decreased yield.[1]
Experimental Protocols
Optimized One-Pot, Two-Step Synthesis of 4-Nitropyrazole [1]
This protocol is based on a method reported to achieve a high yield of 85%.[1][2]
Materials:
-
Pyrazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (98%)
-
Fuming sulfuric acid (20% oleum)
-
Ice
-
Deionized water
-
Ethyl ether
-
Hexane
Equipment:
-
100 mL four-necked flask
-
Stirrer
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
Step 1: Formation of Pyrazole Sulfate
-
In a 100 mL four-necked flask equipped with a stirrer and a thermometer, add 11 mL (0.21 mol) of concentrated sulfuric acid.
-
Slowly add 6.8 g (0.1 mol) of pyrazole to the sulfuric acid at room temperature.
-
Stir the mixture at room temperature for 30 minutes.
Step 2: Nitration
-
Cool the flask in an ice-water bath.
-
Prepare nitrosulfuric acid by carefully adding 6.3 mL (0.15 mol) of fuming nitric acid to 19.3 mL (0.30 mol) of 20% fuming sulfuric acid in a separate flask, maintaining the temperature between 0 and 10°C.
-
Slowly add the prepared nitrosulfuric acid dropwise to the pyrazole sulfate solution in the four-necked flask, ensuring the temperature is maintained in the ice-water bath.
-
After the addition is complete, remove the ice-water bath and raise the temperature of the reaction mixture to 50°C.
-
Maintain the reaction at 50°C for 1.5 hours with continuous stirring.
Step 3: Work-up and Purification
-
After the reaction is complete, carefully pour the reaction mixture into 200 mL of ice water. A large amount of white solid should precipitate.
-
Collect the precipitate by filtration and wash it thoroughly with ice water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from an ethyl ether/hexane mixture to obtain pure 4-nitropyrazole.
Visualizations
Caption: Workflow for the optimized one-pot, two-step synthesis of 4-nitropyrazole.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Nitropyrazole CAS#: 2075-46-9 [amp.chemicalbook.com]
- 4. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 4-nitro-1-propyl-1H-pyrazole instability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitro-1-propyl-1H-pyrazole. The information is designed to help anticipate and resolve instability issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, as a member of the nitropyrazole family, is generally characterized by good thermal stability and resistance to hydrolysis.[1] The pyrazole ring is an aromatic system, which imparts a degree of stability. However, the presence of the nitro group, an electron-withdrawing group, can influence its reactivity and potential degradation pathways. The N-propyl substituent may also affect its stability compared to unsubstituted or differently substituted pyrazoles.[2]
Q2: What are the primary factors that can cause the degradation of this compound?
Several factors can contribute to the degradation of this compound. These include:
-
Elevated Temperatures: Although generally heat-resistant, prolonged exposure to high temperatures can lead to thermal decomposition.
-
Light Exposure: Nitroaromatic compounds can be susceptible to photolytic degradation upon exposure to UV or even visible light.
-
Strongly Acidic or Basic Conditions: While resistant to hydrolysis under neutral conditions, extreme pH levels can catalyze degradation.
-
Oxidizing Agents: The presence of strong oxidizing agents can lead to chemical degradation.
Q3: How can I detect instability or degradation of my this compound sample?
Degradation can be identified through several observational and analytical methods:
-
Visual Changes: A change in color (e.g., yellowing) or the appearance of precipitates in a solution can indicate degradation.
-
Chromatographic Analysis: The appearance of new peaks or a decrease in the main peak area in High-Performance Liquid Chromatography (HPLC) analysis is a clear indicator of degradation.
-
Spectroscopic Changes: Alterations in the UV-Vis or Nuclear Magnetic Resonance (NMR) spectra compared to a reference standard can signify the formation of degradation products.
Q4: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to:
-
Store the solid compound in a tightly sealed container in a cool, dark, and dry place.
-
Protect it from direct sunlight and sources of heat.
-
For solutions, it is advisable to prepare them fresh. If storage is necessary, store them at low temperatures (e.g., 2-8 °C or -20 °C) in amber vials to protect from light. The stability in various solvents should be experimentally determined.
Troubleshooting Guides
Issue 1: Unexpected Results or Loss of Activity in Biological Assays
-
Symptom: The compound shows lower than expected or inconsistent biological activity.
-
Potential Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Before use, confirm the purity of the stock solution and the solid compound using HPLC.
-
Assess Stability in Assay Buffer: Incubate this compound in the assay buffer under the experimental conditions (e.g., temperature, pH) for the duration of the experiment. Analyze the sample by HPLC at different time points to check for degradation.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from a solid stock or a recently prepared concentrated stock solution for each experiment.
-
Issue 2: Appearance of Extra Peaks in HPLC Chromatogram
-
Symptom: Besides the main peak of this compound, additional peaks are observed in the HPLC chromatogram.
-
Potential Cause: The compound has degraded during storage, handling, or the experimental procedure.
-
Troubleshooting Steps:
-
Investigate the Source of Degradation:
-
Storage: Check the storage conditions of the solid and any stock solutions.
-
Solvent: Ensure the solvent used for the stock solution and dilutions is of high purity and does not promote degradation.
-
Light Exposure: Minimize exposure of the compound and its solutions to light. Use amber vials and work in a dimly lit area if necessary.
-
Temperature: Avoid exposing the compound to high temperatures.
-
-
Perform a Forced Degradation Study: To identify potential degradation products and understand the degradation pathways, a forced degradation study is recommended (see Experimental Protocols section).
-
Issue 3: Change in Physical Appearance of the Compound
-
Symptom: The solid compound has changed color, or a solution has become cloudy or changed color.
-
Potential Cause: Chemical degradation.
-
Troubleshooting Steps:
-
Do Not Use: Do not use the compound if its physical appearance has changed.
-
Re-analyze: If possible, re-analyze the material using techniques like HPLC and NMR to identify the impurities.
-
Procure a New Batch: It is safest to use a fresh, pure batch of the compound.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its potential degradation products.
Objective: To establish an HPLC method that can resolve the parent compound from all potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Initial Gradient:
-
Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes).
-
Flow rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound and potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare stressed samples from a forced degradation study (see Protocol 2).
-
-
Method Optimization:
-
Inject the stressed samples and observe the chromatograms.
-
Adjust the gradient, mobile phase composition, and flow rate to achieve baseline separation of all peaks.
-
Ensure the main peak is pure using a photodiode array (PDA) detector to check for co-eluting peaks.
-
| Parameter | Initial Condition | Optimization Goal |
| Column | C18, 250 x 4.6 mm, 5 µm | Achieve good peak shape and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Optimize pH for better separation. |
| Mobile Phase B | Acetonitrile | Test Methanol for different selectivity. |
| Gradient | 5-95% B in 30 min | Adjust slope and duration for optimal resolution. |
| Flow Rate | 1.0 mL/min | Adjust for better efficiency and shorter run time. |
| Detection | UV (e.g., 254 nm) | Use PDA to ensure peak purity. |
Protocol 2: Forced Degradation Study
This protocol describes how to subject this compound to various stress conditions to generate potential degradation products.
Objective: To identify potential degradation pathways and degradation products.
Methodology:
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions: Expose the sample to the following conditions. A control sample protected from stress should be analyzed alongside.
-
Acid Hydrolysis: Add 1N HCl and heat at 60-80 °C for several hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60-80 °C for several hours.
-
Oxidation: Add 3-30% H₂O₂ and keep at room temperature for up to 24 hours.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point for several hours.
-
Photolytic Degradation: Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period.
-
-
Sample Analysis:
| Stress Condition | Reagent/Parameter | Typical Duration |
| Acid Hydrolysis | 1N HCl | 2 - 8 hours |
| Base Hydrolysis | 1N NaOH | 2 - 8 hours |
| Oxidation | 3-30% H₂O₂ | 2 - 24 hours |
| Thermal (Solid) | 80 °C | 24 - 72 hours |
| Photolytic | UV/Vis light | 1.2 million lux hours |
Visualizations
Potential Degradation Pathways
The following diagram illustrates hypothetical degradation pathways for this compound based on the known chemistry of nitroaromatic compounds. The actual degradation products should be confirmed experimentally.
Caption: Hypothetical degradation pathways for this compound.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for investigating the stability of this compound.
Caption: A logical workflow for assessing the stability of a chemical compound.
Troubleshooting Logic for Instability Issues
This diagram provides a logical approach to troubleshooting observed instability with this compound.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
avoiding regioisomer formation in pyrazole nitration
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding regioisomer formation during the electrophilic nitration of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary regioisomers formed during the nitration of pyrazole?
Electrophilic nitration of an unsubstituted pyrazole ring can potentially occur at four positions: the N1 nitrogen atom or the C3, C4, or C5 carbon atoms. Direct nitration of the pyrazole ring with mixed acids typically favors substitution at the C4 position.[1][2] The formation of 3(5)-nitropyrazoles via direct nitration is less common; these isomers are generally synthesized through a multi-step process involving N-nitration followed by thermal rearrangement.[3][4]
Q2: Why is achieving regioselectivity in pyrazole nitration a common challenge?
Several factors contribute to the difficulty in controlling regioselectivity:
-
Tautomerism: Unsubstituted or N-H pyrazoles exist as a mixture of tautomers, which can complicate selective functionalization at the C3 and C5 positions.
-
Electronic Effects: The pyrazole ring contains two nitrogen atoms with different electronic properties: a basic, pyridine-like nitrogen and an acidic, pyrrole-like NH group.[5] The overall electron distribution influences the reactivity of the carbon atoms toward electrophiles.
-
Reaction Conditions: The specific nitrating agent, acid concentration, and temperature can dramatically influence the reaction pathway. In strongly acidic media, the pyrazole ring can be protonated, deactivating it towards electrophilic attack and sometimes leading to substitution on other parts of the molecule, such as an N-phenyl substituent.[2]
Q3: Which position on the pyrazole ring is most susceptible to electrophilic attack under standard conditions?
For N-substituted pyrazoles, electrophilic substitution, including nitration and bromination, selectively occurs at the 4-position of the pyrazole ring.[2] This is consistent with calculations of localization energies for electrophilic substitution in pyrazole.[2] For unsubstituted pyrazole, direct nitration with mixed acids also strongly favors the formation of 4-nitropyrazole.[1][6]
Q4: How do existing substituents on the pyrazole ring direct the position of nitration?
Substituents play a crucial role in directing the position of incoming electrophiles. Electron-donating groups can activate the ring, while electron-withdrawing groups deactivate it. For example, in 3(5)-substituted pyrazoles, electron-donating groups can influence the basicity and nucleophilicity of the ring atoms.[5] Steric hindrance from bulky substituents at the C3 and C5 positions can also be a determining factor in regioselectivity.[5]
Troubleshooting Guide
Q5: My direct nitration of pyrazole resulted in a low yield of 4-nitropyrazole. How can I optimize this reaction?
Low yields in the direct nitration of pyrazole to 4-nitropyrazole are often due to suboptimal reaction conditions.[1] A reported traditional method using a mixture of nitric and sulfuric acids at 90°C for 6 hours only achieved a 56% yield.[1] To improve this, a one-pot, two-step method has been developed that can achieve yields as high as 85%.[1] This involves first reacting pyrazole with concentrated sulfuric acid to form pyrazole sulfate, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid at a lower temperature of 50°C for only 1.5 hours.[1][7]
Q6: I am trying to synthesize 3(5)-nitropyrazole. Why is direct C-nitration not the preferred method?
Direct C-nitration is generally not effective for producing 3(5)-nitropyrazole. The main synthetic route involves a two-step process:
-
N-Nitration: Pyrazole is first nitrated on the nitrogen atom using a nitrating agent like a nitric acid/acetic anhydride mixture to form N-nitropyrazole.[3][4]
-
Thermal Rearrangement: The isolated N-nitropyrazole is then heated in a high-boiling organic solvent (e.g., n-octanol or 1,2-dichlorobenzene), causing the nitro group to rearrange to the C3(5) position.[3][4][7]
This indirect pathway is necessary because direct electrophilic attack at the C3 or C5 positions is electronically less favored than at the C4 position.
Q7: My nitration of a 1-phenylpyrazole is occurring on the phenyl ring instead of the pyrazole ring. How can I achieve pyrazole-selective nitration?
The site of nitration on 1-phenylpyrazole is highly dependent on the reaction conditions.
-
Nitration on Phenyl Ring: Using strong mixed acids (HNO₃/H₂SO₄) leads to nitration at the para-position of the phenyl ring.[2] This occurs because in highly acidic media, the pyrazole ring becomes protonated, which deactivates it to further electrophilic attack, making the phenyl ring the more reactive site.[2]
-
Nitration on Pyrazole Ring: To selectively nitrate the C4 position of the pyrazole ring, a milder nitrating agent such as "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) should be used.[2]
Q8: I am observing the formation of dinitrated products. How can this be prevented?
The formation of dinitrated species, such as 3,4-dinitropyrazole or 3,5-dinitropyrazole, occurs under more forcing reaction conditions or with multiple nitration steps.[3] To favor mononitration, you should:
-
Use milder nitrating agents.
-
Carefully control the stoichiometry of the nitrating agent.
-
Maintain lower reaction temperatures and shorter reaction times.
-
If starting from 3-nitropyrazole to synthesize 3,4-dinitropyrazole, for example, the conditions must be carefully optimized to avoid further substitution.[3][8]
Process Diagrams
Caption: Factors influencing pyrazole nitration regioselectivity.
Caption: Troubleshooting workflow for pyrazole nitration.
Quantitative Data Summary
The choice of nitrating system and conditions has a significant impact on both the yield and the resulting regioisomer.
| Method / Conditions | Substrate | Primary Product | Yield | Reference |
| Conc. HNO₃ / Conc. H₂SO₄, 90°C, 6h | Pyrazole | 4-Nitropyrazole | 56% | [1] |
| Fuming HNO₃ / Fuming H₂SO₄, 50°C, 1.5h | Pyrazole | 4-Nitropyrazole | 85% | [1][7] |
| 1. HNO₃ / H₂SO₄ (<15°C) 2. Reflux in n-octanol (185-190°C) | Pyrazole | N-Nitropyrazole 3-Nitropyrazole | 86.6% (Step 1) | [7] |
| HNO₃ / Acetic Anhydride | 1-Phenylpyrazole | 1-Phenyl-4-nitropyrazole | - | [2] |
| Conc. HNO₃ / Conc. H₂SO₄ | 1-Phenylpyrazole | 1-(p-Nitrophenyl)pyrazole | - | [2] |
Experimental Protocols
Protocol 1: Optimized Synthesis of 4-Nitropyrazole [1][7]
This protocol describes a high-yield, one-pot, two-step synthesis of 4-nitropyrazole.
-
Step 1: Formation of Pyrazole Sulfate
-
In a suitable flask equipped with a stirrer and thermometer, add concentrated sulfuric acid (e.g., 11.0 mL, 0.21 mol).
-
Carefully add pyrazole (e.g., 6.8 g, 0.1 mol) to the acid.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
-
Step 2: Nitration
-
In a separate flask cooled in an ice-water bath, prepare the nitrating mixture by slowly adding fuming nitric acid (e.g., 6.3 mL, 0.15 mol) to 20% fuming sulfuric acid (e.g., 19.3 mL, 0.30 mol), ensuring the temperature is maintained between 0 and 10°C.
-
Cool the pyrazole sulfate mixture from Step 1 in an ice-water bath.
-
Slowly add the prepared nitrating mixture dropwise to the pyrazole sulfate solution.
-
After the addition is complete, raise the temperature to 50°C and stir for 1.5 hours.
-
Upon completion, carefully pour the reaction mixture onto crushed ice. A white solid will precipitate.
-
Collect the product by filtration, wash thoroughly with ice water, and dry under vacuum to obtain 4-nitropyrazole. The reported yield is 85%.[1]
-
Protocol 2: Synthesis of 3(5)-Nitropyrazole via Rearrangement [3][4][7]
This two-step protocol is the standard method for obtaining 3(5)-nitropyrazole.
-
Step 1: Synthesis of N-Nitropyrazole
-
In a reaction vessel, nitrate pyrazole using a mixed acid solution of nitric acid and acetic anhydride or nitric acid and sulfuric acid.[3][7]
-
Maintain the reaction temperature below 15°C with constant stirring for approximately 3.5 hours.
-
Isolate the N-nitropyrazole product. This step has a reported yield of 86.6%.[7]
-
-
Step 2: Thermal Rearrangement
-
Take the N-nitropyrazole obtained in Step 1 and dissolve or suspend it in a high-boiling solvent such as n-octanol or 1,2-dichlorobenzene.[3][7]
-
Reflux the mixture. For n-octanol, the temperature should be around 185-190°C.[7]
-
The rearrangement will yield 3(5)-nitropyrazole. Isolate the product after the reaction is complete using appropriate workup and purification procedures.
-
References
- 1. Page loading... [guidechem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 4-Nitro-1-propyl-1H-pyrazole Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the scale-up synthesis of 4-nitro-1-propyl-1H-pyrazole. The synthesis of this molecule typically involves two key transformations: the N-alkylation of a pyrazole ring with a propyl group and the nitration of the pyrazole ring. The advice provided is based on established chemical principles for these reaction types.
Frequently Asked Questions (FAQs)
Section 1: N-Alkylation Issues
Q1: My N-propylation yield has dropped significantly after moving from a 10g to a 100g scale. What are the likely causes?
A1: A drop in yield during scale-up of N-alkylation is a common issue. Several factors could be at play:
-
Inefficient Mixing: In larger vessels, achieving uniform mixing is more challenging. Pockets of high or low reagent concentration can lead to side reactions or unreacted starting material. Ensure your stirring is vigorous enough for the vessel size.
-
Poor Temperature Control: The N-alkylation of pyrazoles can be exothermic. On a larger scale, heat dissipation is less efficient, which can lead to temperature spikes. These spikes might decompose reagents or promote the formation of byproducts. Use a temperature-controlled reactor vessel and consider a slower, dropwise addition of the alkylating agent.
-
Choice of Base and Solvent: The base and solvent system is critical. A base that is not strong enough or is sterically hindered may not efficiently deprotonate the pyrazole nitrogen, leading to incomplete reactions.[1] On a larger scale, solubility issues can also become more prominent. Ensure your pyrazole starting material is fully dissolved before adding other reagents.
Q2: I'm observing the formation of two different propyl-pyrazole isomers. How can I improve the regioselectivity for the desired N1-propyl isomer?
A2: The formation of regioisomers is a known challenge in the alkylation of unsymmetrical pyrazoles.[2] The regioselectivity is influenced by steric and electronic factors of the substituents on the pyrazole ring.[2]
-
Steric Hindrance: The incoming alkyl group will preferentially add to the less sterically hindered nitrogen atom.
-
Reaction Conditions: The choice of solvent and counter-ion from the base can influence which nitrogen is more nucleophilic. Experimenting with different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, acetonitrile, THF) on a small scale can help identify conditions that favor the desired isomer.
-
Enzymatic Alkylation: For highly selective alkylations, biocatalysis using engineered enzymes has been shown to achieve unprecedented regioselectivity (>99%) for pyrazole alkylation on a preparative scale.[3]
Section 2: Nitration Issues
Q3: The nitration step of my synthesis is showing a dangerous exotherm on a larger scale. How can I manage this?
A3: Nitration reactions are notoriously exothermic and can be hazardous if not properly controlled, especially during scale-up.[4]
-
Controlled Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) slowly and dropwise to the reaction mixture, ensuring the temperature remains within the desired range.
-
Efficient Cooling: Use a reactor with a cooling jacket and a reliable chilling system. Ensure the heat transfer is adequate for the scale of the reaction.
-
Continuous Flow Chemistry: For hazardous reactions like nitration, continuous flow reactors offer a much safer alternative to batch processing.[4] They allow for precise control of reaction conditions, superior heat transfer, and minimize the volume of hazardous material being reacted at any one time, thus reducing the risk of thermal runaway.[4][5]
Q4: I'm getting a low yield and a lot of dark, tar-like byproducts in my nitration reaction. What's going wrong?
A4: The formation of dark-colored impurities and low yields during nitration often points to overly aggressive reaction conditions or side reactions.
-
Over-Nitration: Excessive temperatures or a high concentration of the nitrating agent can lead to the formation of dinitro- or other over-nitrated species.
-
Oxidative Degradation: The strong oxidizing nature of the nitrating mixture can cause decomposition of the starting material or the desired product, especially at elevated temperatures.
-
Reaction Monitoring: Monitor the reaction progress closely using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.[2][6]
Section 3: Purification & Isolation
Q5: My final product is difficult to purify. What are some effective purification strategies for nitropyrazoles?
A5: Purification can be challenging due to the presence of isomers and colored impurities.
-
Recrystallization: This is often an effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find one that provides good separation.[2]
-
Column Chromatography: For difficult separations, column chromatography on silica gel is a reliable method.[2]
-
Acid-Base Extraction: Pyrazoles are basic and can be protonated with an acid to form a salt. This property can be used to separate them from non-basic impurities through liquid-liquid extraction. A patented method involves dissolving the crude pyrazole in a solvent, treating it with an acid to crystallize the acid addition salt, and then separating the pure salt.[7][8]
Troubleshooting Guides
Guide 1: Low Yield
| Symptom | Possible Cause | Suggested Action |
| Low yield in N-alkylation | Incomplete reaction | Increase reaction time and/or temperature. Monitor by TLC/LC-MS.[6] Consider a stronger base or a more suitable solvent. |
| Side reactions | Lower the reaction temperature. Add the alkylating agent more slowly. | |
| Low yield in nitration | Incomplete reaction | Ensure proper stoichiometry of the nitrating agent. Monitor reaction progress. |
| Product decomposition | Lower the reaction temperature. Reduce the reaction time. Consider a milder nitrating agent if possible. | |
| Mechanical loss during workup | Optimize extraction and filtration procedures. Ensure complete precipitation if crystallizing. |
Guide 2: Impurity Formation
| Symptom | Possible Cause | Suggested Action |
| Formation of regioisomers in N-alkylation | Non-selective reaction conditions | Screen different bases, solvents, and temperatures on a small scale to optimize for the desired isomer.[2] |
| Discoloration (yellow/red/brown) of reaction mixture | Formation of colored byproducts, possibly from hydrazine impurities or oxidative processes.[2] | Use high-purity starting materials.[2] Consider running the reaction under an inert atmosphere (e.g., nitrogen). A wash with a reducing agent solution (e.g., sodium bisulfite) during workup can sometimes help. |
| Presence of starting material in the final product | Incomplete reaction | Increase reaction time or temperature.[6] Ensure proper stoichiometry of reagents; sometimes a slight excess of one reagent can drive the reaction to completion.[2] |
| Over-nitrated byproducts | Reaction temperature is too high or reaction time is too long. | Reduce reaction temperature and monitor carefully to stop the reaction once the starting material is consumed. |
Experimental Protocols
Note: These are generalized protocols and should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: N-propylation of 4-nitropyrazole (Illustrative)
-
Setup: In a temperature-controlled reactor vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-nitropyrazole (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).
-
Base Addition: Add a base (e.g., potassium carbonate, 1.5 eq) to the solution and stir the mixture.
-
Alkylation: Slowly add 1-bromopropane (1.2 eq) via the addition funnel, maintaining the internal temperature below a specified value (e.g., 30°C).
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50°C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Cool the reaction mixture and pour it into ice water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Nitration of 1-propyl-1H-pyrazole (Illustrative)
-
Setup: In a reactor equipped for low-temperature reactions, add 1-propyl-1H-pyrazole (1.0 eq) to concentrated sulfuric acid at 0-5°C.
-
Nitrating Mixture: Separately, prepare a mixture of fuming nitric acid and fuming sulfuric acid, pre-cooled to 0°C.[9]
-
Nitration: Add the cold nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Stir the mixture at a controlled low temperature for a set time (e.g., 1-2 hours), monitoring the reaction's progress.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: The solid product may precipitate upon quenching and can be collected by filtration. Wash the solid with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. Recrystallization from a suitable solvent like ethanol is often effective for purification.
Visualizations
Caption: General experimental workflow for the two-step synthesis of this compound.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
Technical Support Center: Degradation Pathways of 4-Nitro-1-Propyl-1H-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for investigating the degradation pathways of 4-nitro-1-propyl-1H-pyrazole. Given the limited specific literature on this compound, this resource offers troubleshooting advice, answers to frequently asked questions, and robust experimental protocols based on established knowledge of related nitroaromatic and pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the probable degradation pathways for this compound? A1: While definitive pathways for this specific molecule are not widely published, degradation is anticipated to occur through several key mechanisms common to nitroaromatic compounds and pyrazole derivatives. These include:
-
Nitro Group Reduction: A primary route involves the stepwise reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino functionalities. This can be initiated by biotic or abiotic processes.[1]
-
Pyrazole Ring Cleavage: The heterocyclic ring may be opened through oxidative or hydrolytic reactions. The stability of the pyrazole ring is influenced by its substituents.
-
Photodegradation: Exposure to light, particularly in the presence of a photocatalyst, can generate reactive oxygen species that lead to the degradation of the molecule.
-
Hydrolysis: Under certain pH conditions, the pyrazole ring may undergo hydrolysis, leading to ring-opening. Some pyrazole derivatives have been shown to hydrolyze in aqueous buffers.[2]
Q2: What are the likely primary degradation products I should look for? A2: Based on the expected degradation pathways, key transformation products to target in your analysis include:
-
4-amino-1-propyl-1H-pyrazole: Resulting from the complete reduction of the nitro group.
-
Ring-opened products: Such as derivatives of hydrazine and propanal, which would indicate cleavage of the pyrazole ring.
-
Hydroxylated intermediates: Formed through oxidative processes acting on the parent compound or its reduced forms.
Q3: How can I effectively monitor the degradation of this compound and its products? A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the recommended primary analytical technique. The nitroaromatic structure of the parent compound allows for strong UV absorbance, making it readily detectable. A decrease in the peak area of the parent compound over time, accompanied by the emergence of new peaks, indicates degradation. For the identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is crucial.
Q4: What safety precautions should be taken when studying the degradation of this compound? A4: It is important to note that many nitroaromatic compounds are known to have toxic and mutagenic properties.[3] Their degradation intermediates may also pose health risks. Always handle this compound and its degradation mixtures using appropriate personal protective equipment (PPE). Thermal degradation studies require special caution, as nitro compounds can undergo exothermic decomposition.[4][5] All chemical waste should be managed and disposed of in accordance with institutional and regulatory guidelines.
Troubleshooting Guides
This section addresses common challenges that may arise during the experimental analysis of this compound degradation.
HPLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Unwanted interactions between the analyte and the stationary phase.- Overloading of the analytical column.- Suboptimal pH of the mobile phase. | - Employ a high-purity silica-based column.- Introduce a competing base, such as triethylamine, to the mobile phase in small quantities.- Decrease the concentration of the injected sample.- Modify the mobile phase pH to ensure the analyte is in a single, un-ionized or fully ionized state. |
| Inadequate Peak Resolution | - Insufficient separation between the parent compound and its degradation products.- Co-elution of isomeric species. | - Adjust the mobile phase composition, for instance, by altering the organic solvent to aqueous buffer ratio.- Utilize a longer analytical column or one with a smaller particle size for higher efficiency.- Optimize the column temperature. |
| Appearance of Ghost Peaks | - Contamination present in the mobile phase or the sample injector.- Sample carryover from preceding injections. | - Always prepare mobile phases with fresh, high-purity solvents.- Thoroughly flush the injection port and the column between analytical runs.- Incorporate a needle wash step in your autosampler injection sequence. |
| Unstable Baseline (Drift) | - Incomplete equilibration of the column with the mobile phase.- Gradual change in the mobile phase composition.- Deterioration of the detector lamp. | - Allow for an adequate column equilibration period before starting the analysis.- Ensure the mobile phase is thoroughly mixed and properly degassed.- If the problem persists, consider replacing the detector lamp. |
Mass Spectrometry (MS) Identification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal for Degradation Products | - Very low concentrations of the degradation products.- Inefficient ionization of the target molecules. | - Concentrate the sample prior to MS analysis.- Experiment with different ionization sources (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and polarities (positive and negative ion modes). |
| Challenges in Structural Elucidation | - Highly complex fragmentation patterns.- The presence of multiple isomers with similar mass-to-charge ratios. | - Conduct tandem mass spectrometry (MS/MS) experiments to obtain detailed fragment ion spectra.- Utilize high-resolution mass spectrometry (HRMS) to determine the precise elemental composition of the ions.- Compare the observed fragmentation patterns with those of known pyrazole and nitroaromatic compounds. |
Data Presentation
For effective comparison and reporting of your findings, we recommend structuring your quantitative data in a clear, tabular format. The table below presents hypothetical data for the degradation of a related compound, 4-nitrophenol, which can serve as a template for your own results.
| Degradation Condition | Initial Concentration (ppm) | Degradation Rate Constant (k) | Half-life (t₁/₂) | % Degradation (at 24h) |
| Photocatalytic (UV/TiO₂) | 20 | 0.095 h⁻¹ | 7.3 h | 92%[6] |
| Biodegradation (Activated Sludge) | 50 | 0.025 h⁻¹ | 27.7 h | 45% |
| Hydrolysis (pH 10) | 100 | 0.005 h⁻¹ | 138.6 h | 11% |
| Thermal (70°C) | 100 | 0.002 h⁻¹ | 346.6 h | 5% |
Experimental Protocols
Protocol 1: General Procedure for a Photodegradation Study
-
Catalyst Suspension: Suspend a suitable photocatalyst, such as TiO₂ P25, in ultrapure water at a defined concentration.
-
Analyte Introduction: Add a stock solution of this compound to the catalyst suspension to achieve the target initial concentration.
-
Adsorption Equilibration: Stir the resulting mixture in complete darkness for 30-60 minutes to allow for adsorption-desorption equilibrium to be reached between the analyte and the catalyst surface.
-
Photoreactor Setup: Transfer the reaction vessel to a photoreactor equipped with a suitable light source (e.g., a UV lamp).
-
Initiation of Photodegradation: Commence irradiation and continuous magnetic stirring.
-
Time-course Sampling: Withdraw aliquots of the suspension at predetermined time intervals.
-
Sample Preparation: Immediately filter the collected aliquots using a 0.22 µm syringe filter to remove the photocatalyst particles.
-
Chemical Analysis: Analyze the filtrate using HPLC-UV to quantify the remaining concentration of the parent compound and monitor the formation of degradation products.
Protocol 2: General Procedure for a Biodegradation Study
-
Inoculum Sourcing: Obtain a suitable microbial inoculum, for example, activated sludge from a municipal wastewater treatment facility.
-
Preparation of Mineral Medium: Prepare a sterile mineral salt medium that provides all necessary nutrients for microbial growth, with the exception of a carbon source.
-
Bioreactor Setup: In a sterile bioreactor or Erlenmeyer flask, combine the mineral medium, the microbial inoculum, and a stock solution of this compound, which will serve as the sole carbon source.
-
Incubation: Incubate the bioreactor under controlled environmental conditions (e.g., temperature, pH, and aeration).
-
Time-course Sampling: Aseptically collect samples at regular time points.
-
Sample Preparation: Process the samples by centrifugation or filtration to separate the microbial biomass from the supernatant.
-
Chemical Analysis: Analyze the supernatant using HPLC-UV to determine the rate of disappearance of the parent compound.
Visualizations
The following diagrams provide visual representations of hypothetical degradation pathways and a typical experimental workflow.
Caption: Hypothetical degradation pathways of this compound.
Caption: A general experimental workflow for degradation studies.
References
- 1. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refining the Work-up Procedure for 4-nitro-1-propyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitro-1-propyl-1H-pyrazole. The information is designed to address specific issues that may be encountered during the experimental work-up and purification of this compound.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common challenges.
Question: After the N-alkylation of 4-nitropyrazole with a propyl halide, my crude product is an oil and does not solidify upon quenching with water. What should I do?
Answer: The presence of the propyl group increases the lipophilicity of the molecule compared to the starting 4-nitropyrazole, which may prevent it from precipitating from an aqueous solution. An oily product can also indicate the presence of residual solvent or impurities.
Troubleshooting Steps:
-
Solvent Extraction: Instead of relying on precipitation, perform a liquid-liquid extraction. Use a suitable organic solvent such as ethyl acetate or dichloromethane to extract the product from the aqueous reaction mixture.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine (to remove excess water).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and then concentrate the solvent under reduced pressure using a rotary evaporator.
-
High-Vacuum Drying: To remove any residual solvent that may be causing the product to remain an oil, place the concentrated product under a high vacuum for several hours.
Question: My Thin Layer Chromatography (TLC) of the crude product shows multiple spots. How can I identify the product and impurities?
Answer: Multiple spots on a TLC plate suggest the presence of unreacted starting materials, the desired product, and potentially isomeric byproducts or other impurities.
Troubleshooting Steps:
-
Co-spotting: On a new TLC plate, spot the crude reaction mixture, the 4-nitropyrazole starting material, and the propyl halide starting material in separate lanes. This will help you identify if any of the spots in your crude mixture correspond to the starting materials.
-
Isomer Formation: A common byproduct in the N-alkylation of unsymmetrical pyrazoles is the formation of a regioisomer (in this case, 4-nitro-2-propyl-2H-pyrazole). These isomers often have very similar Rf values, but may be separable by careful column chromatography.
-
Purification: The most effective method for separating the desired product from isomers and other impurities is typically column chromatography on silica gel.
Question: My final product has a yellow or brownish color. How can I decolorize it?
Answer: A colored product often indicates the presence of trace impurities or degradation products.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for removing colored impurities. The choice of solvent is critical.
-
Activated Charcoal Treatment: Dissolve the colored product in a suitable organic solvent. Add a small amount of activated charcoal and stir for 15-30 minutes at room temperature. The colored impurities may be adsorbed onto the charcoal. Filter the mixture through a pad of celite to remove the charcoal and then concentrate the solvent. The product can then be further purified by recrystallization.
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or ethyl acetate/hexane mixture) and pass it through a short column ("plug") of silica gel. The more polar colored impurities may be retained on the silica, allowing the purer, less colored product to be eluted.
Frequently Asked Questions (FAQs)
Q1: What is a reliable general work-up procedure for the synthesis of this compound?
A1: A robust work-up procedure involves quenching the reaction, followed by extraction and purification. After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Q2: What are the best solvent systems for purifying this compound by column chromatography?
A2: A common and effective solvent system for purifying N-alkylated pyrazoles is a gradient of ethyl acetate in hexanes.[1] The polarity can be adjusted based on the observed Rf of the product on a TLC plate. A good starting point would be a 10-30% ethyl acetate in hexanes mixture.
Q3: What solvents are recommended for the recrystallization of this compound?
A3: Given the increased non-polar character from the propyl group, a mixed solvent system is likely to be effective. Good options to try include:
-
Ethanol/water
-
Isopropanol/water
-
Ethyl acetate/hexanes
-
Toluene/hexanes
The general procedure is to dissolve the crude product in a minimum amount of the hot solvent in which it is more soluble, and then slowly add the "anti-solvent" (the one in which it is less soluble) until the solution becomes turbid. Then, allow the solution to cool slowly to promote the formation of pure crystals.
Q4: How can I avoid the formation of the N2-propyl isomer?
A4: The regioselectivity of N-alkylation can be influenced by factors such as the choice of base, solvent, and reaction temperature. Generally, alkylation favors the less sterically hindered nitrogen atom. However, a mixture of isomers is common. If a mixture is formed, careful purification by column chromatography is the most reliable method for isolating the desired N1-isomer.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Recrystallization | >98% (if successful) | Can be highly effective for removing small amounts of impurities; scalable. | Finding a suitable solvent system can be time-consuming; may not be effective for removing isomeric impurities. |
| Silica Gel Chromatography | >99% | Highly effective for separating isomers and other closely related impurities. | Can be time-consuming and require larger volumes of solvent for large-scale purifications. |
| Acid Salt Crystallization | >98% | Can be effective for purifying basic compounds like pyrazoles. | Requires an additional step to neutralize the salt back to the free base. |
Experimental Protocols
Protocol 1: General Work-up and Extraction
-
Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing water.
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL for a small-scale reaction).
-
Combine the organic extracts.
-
Wash the combined organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it using various ratios of ethyl acetate in hexanes (e.g., 10:90, 20:80, 30:70) to determine an optimal solvent system that provides good separation and an Rf value of ~0.3 for the desired product.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common work-up issues.
References
Technical Support Center: Analytical Method Validation for 4-Nitro-1-propyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 4-nitro-1-propyl-1H-pyrazole, primarily focusing on Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), a common technique for this type of analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an RP-HPLC method for this compound?
A good starting point is to use a method developed for a structurally similar compound. For instance, a validated method for a nitropyrazole derivative used a C18 column with a mobile phase of acetonitrile and water.[1] The initial parameters would involve optimizing the mobile phase ratio, flow rate, and detection wavelength.
Q2: How do I perform a forced degradation study for this compound?
Forced degradation, or stress testing, is crucial for developing a stability-indicating method.[2][3] Studies should include exposure to acidic, basic, oxidative, thermal, and photolytic conditions to identify potential degradation products.[3][4]
-
Acid Hydrolysis: Use 0.1 M to 1 M HCl or H₂SO₄ at room temperature or slightly elevated (50-60°C) if no degradation is observed.[4]
-
Base Hydrolysis: Use 0.1 M to 1 M NaOH or KOH under similar temperature conditions as acid hydrolysis.[4]
-
Oxidation: A common oxidizing agent is hydrogen peroxide.
-
Thermal Degradation: Expose the solid compound to dry heat.
-
Photostability: Expose the compound to a combination of UV and visible light, as per ICH Q1B guidelines.[4]
Q3: What are the key validation parameters I need to assess according to ICH guidelines?
A complete method validation should assess the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Silanol Interactions | Use a high-purity, end-capped silica column. Consider adding a basic modifier like triethylamine (TEA) to the mobile phase, or decrease the mobile phase pH to suppress silanol ionization.[6] |
| Column Overload | Reduce the sample concentration or injection volume.[6][7] |
| Column Void or Contamination | Replace the guard column or the analytical column. Reverse flushing the column (if permissible by the manufacturer) may help.[8] |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. For basic compounds, a lower pH often results in more symmetrical peaks.[8] |
| Insufficient Buffer Concentration | Increase the buffer concentration to ensure consistent ionization of the analyte.[6][8] |
Problem 2: Fluctuating Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily. If using a gradient mixer, ensure it is functioning correctly by pre-mixing the mobile phase.[7][9] |
| Pump Malfunction or Leaks | Check for leaks in the system, especially at fittings.[9][10] Purge the pump to remove any trapped air bubbles.[10] Worn pump seals may also be a cause and should be replaced if necessary.[10] |
| Poor Column Temperature Control | Use a column oven to maintain a stable temperature.[9] |
| Insufficient Column Equilibration | Increase the column equilibration time before starting the analytical run.[9] |
Problem 3: Baseline Noise or Drift
Possible Causes & Solutions
| Cause | Solution |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Purge the pump and detector to remove any trapped air.[9] |
| Contaminated Detector Flow Cell | Flush the flow cell with a strong solvent like isopropanol or methanol.[9] |
| Mobile Phase Issues | Ensure all mobile phase components are miscible and properly mixed. Using HPLC-grade solvents is essential.[9] |
| Deteriorating Detector Lamp | If the lamp's energy is low, it may need to be replaced.[9] |
Experimental Protocols & Data
While specific data for this compound is not publicly available, the following protocol and data for a similar nitropyrazolone derivative can be adapted.[1]
Illustrative RP-HPLC Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]
-
Mobile Phase: Acetonitrile and water (e.g., 90:10 v/v)[1]
-
Detection: UV at an optimized wavelength (e.g., 237 nm)[1]
-
Column Temperature: 25 °C[5]
Sample Preparation
-
Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile (e.g., 1 mg/mL).[11]
-
Create working standards by diluting the stock solution to the desired concentrations for linearity and accuracy studies.
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[11]
Summary of Validation Parameters (Hypothetical Data)
The following table summarizes typical acceptance criteria and potential results for a validated method, based on data from similar compounds.[5][12]
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.998 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.5 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 1.5 µg/mL |
| Specificity | No interference at the analyte's retention time from blank, placebo, or degradation products. | Peak purity index > 0.999 |
Visualizations
Caption: Workflow for analytical method development and validation.
Caption: Logical flow for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. rjptonline.org [rjptonline.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ijcpa.in [ijcpa.in]
- 6. hplc.eu [hplc.eu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. realab.ua [realab.ua]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Purity Analysis of 3,4-Dinitropyrazole by High Performance Liquid Chromatography [energetic-materials.org.cn]
Validation & Comparative
A Comparative Analysis of 4-Nitro-1-Propyl-1H-Pyrazole and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical and biological properties of the hypothetical compound 4-nitro-1-propyl-1H-pyrazole and its structurally related analogs. Due to the limited availability of direct experimental data for this compound in public literature, this comparison is based on established knowledge of similar nitropyrazole derivatives. The analysis focuses on synthesis, physicochemical properties, and potential biological activities, supported by available data for comparator compounds.
Introduction to Nitropyrazoles
Pyrazole and its derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and materials science. The introduction of a nitro group onto the pyrazole ring can profoundly influence the molecule's electronic properties, reactivity, and biological activity. N-alkylation of the pyrazole ring further modifies its lipophilicity and steric profile, which can impact its interaction with biological targets. This guide examines this compound in comparison to its parent compound, 4-nitropyrazole (4-NP), its regioisomer, 3-nitropyrazole (3-NP), and the N-methylated analog, 1-methyl-4-nitropyrazole.
Synthesis of this compound and Analogs
While a specific synthetic procedure for this compound is not detailed in the reviewed literature, a plausible and efficient synthesis can be proposed based on established methods for the N-alkylation of pyrazoles.
Proposed Synthesis of this compound:
A common method for the N-alkylation of pyrazoles involves the reaction of the N-unsubstituted pyrazole with an alkyl halide in the presence of a base.
-
Step 1: Nitration of Pyrazole. Pyrazole can be nitrated using a mixture of nitric acid and sulfuric acid to yield 4-nitropyrazole (4-NP).
-
Step 2: N-Alkylation. 4-Nitropyrazole can then be N-alkylated using a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a suitable base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile.
Synthesis of Comparator Compounds:
-
4-Nitropyrazole (4-NP): Synthesized by the direct nitration of pyrazole.
-
3-Nitropyrazole (3-NP): Typically synthesized via the thermal rearrangement of N-nitropyrazole.
-
1-Methyl-4-nitropyrazole: Prepared by the N-alkylation of 4-nitropyrazole with a methylating agent, such as methyl iodide.
The following diagram illustrates the general synthetic workflow for N-alkylated nitropyrazoles.
Caption: General synthetic route to this compound.
Comparative Physicochemical Properties
The position of the nitro group and the nature of the N-alkyl substituent are expected to significantly influence the physicochemical properties of these compounds. The following table summarizes the anticipated and known properties of the compounds.
| Property | This compound (Predicted) | 4-Nitropyrazole (4-NP) | 3-Nitropyrazole (3-NP) | 1-Methyl-4-nitropyrazole |
| Molecular Weight | 155.14 g/mol | 113.08 g/mol | 113.08 g/mol | 127.10 g/mol |
| Melting Point | Lower than 4-NP | 162-164 °C | 174-176 °C | Data not available |
| Lipophilicity (logP) | Higher than 4-NP and 1-methyl-4-nitropyrazole | Lower | Lower | Higher than 4-NP |
| Dipole Moment | Expected to be significant | High | High | High |
| Aqueous Solubility | Lower than 4-NP | Moderately soluble | Moderately soluble | Lower than 4-NP |
Note: Properties for this compound are predicted based on general chemical principles and data from similar compounds.
Comparative Biological Activity
While specific biological data for this compound is unavailable, the broader class of nitropyrazole derivatives has been investigated for various biological activities. A comparative discussion is presented below, supported by available data for analogous compounds.
Antimicrobial Activity
Pyrazole derivatives are well-known for their antimicrobial properties. The introduction of a nitro group can enhance this activity. N-alkylation can further modulate the activity by altering the compound's ability to penetrate microbial cell membranes.
A US patent (US4235995A) discloses that 1,4-disubstituted-3-nitropyrazoles possess antimicrobial activity, and notably, that 3-nitro isomers exhibit greater biological activity than the corresponding 5-nitro isomers.[1] This suggests that the position of the nitro group is a critical determinant of antimicrobial efficacy. While this patent does not provide specific data for 4-nitro derivatives, it establishes a basis for the potential antimicrobial properties of N-alkylated 4-nitropyrazoles.
Hypothetical Comparison of Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Compound | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
| This compound | Data not available | Data not available |
| 4-Nitropyrazole (4-NP) | Data not available | Data not available |
| 3-Nitropyrazole (3-NP) | Data not available | Data not available |
| 1-Methyl-4-nitropyrazole | Data not available | Data not available |
Note: This table is for illustrative purposes to highlight the type of data required for a quantitative comparison. No specific MIC values for these compounds were found in the reviewed literature.
The logical relationship for a structure-activity relationship (SAR) study in this context is outlined below.
References
Validating the Structure of 4-nitro-1-propyl-1H-pyrazole via Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) data for the validation of the chemical structure of 4-nitro-1-propyl-1H-pyrazole. By contrasting its predicted spectral data with the experimental data of closely related analogs, 1-propyl-1H-pyrazole and 4-nitropyrazole, we can confidently ascertain the structural integrity of the target molecule. This document outlines the detailed experimental protocols for acquiring high-quality NMR spectra and presents the data in a clear, comparative format.
Structural Elucidation through Comparative NMR Data
The structural confirmation of a novel or synthesized compound is a cornerstone of chemical research and drug development. NMR spectroscopy stands as a powerful analytical technique for this purpose, providing detailed information about the chemical environment of atomic nuclei. In the case of this compound, its structure can be validated by analyzing the characteristic chemical shifts and coupling patterns in its ¹H and ¹³C NMR spectra and comparing them to well-characterized, structurally similar compounds.
The introduction of a propyl group at the N1 position and a nitro group at the C4 position of the pyrazole ring is expected to induce predictable changes in the chemical shifts of the pyrazole ring protons and carbons. By examining the experimental data for 1-propyl-1H-pyrazole and 4-nitropyrazole, we can estimate the expected chemical shifts for our target compound.
Predicted and Experimental NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound alongside the experimental data for 1-propyl-1H-pyrazole and 4-nitropyrazole.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton Position | 1-propyl-1H-pyrazole (Experimental) | 4-nitropyrazole (Experimental) | This compound (Predicted) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H3 | 7.49 | 8.10 | ~8.3-8.5 | s | - |
| H5 | 7.61 | 8.10 | ~8.3-8.5 | s | - |
| N-CH₂ (α) | 4.05 | - | ~4.2-4.4 | t | ~7.0 |
| CH₂ (β) | 1.85 | - | ~1.9-2.1 | sextet | ~7.0 |
| CH₃ (γ) | 0.90 | - | ~0.9-1.0 | t | ~7.0 |
Note: Predicted values are estimations based on the additive effects of the substituents on the pyrazole ring.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon Position | 1-propyl-1H-pyrazole (Experimental) | 4-nitropyrazole (Experimental) | This compound (Predicted) |
| C3 | 138.8 | 136.0 | ~137-139 |
| C4 | 105.8 | 136.0 | ~135-137 |
| C5 | 129.2 | 136.0 | ~130-132 |
| N-CH₂ (α) | 51.5 | - | ~52-54 |
| CH₂ (β) | 23.8 | - | ~24-26 |
| CH₃ (γ) | 11.2 | - | ~11-12 |
Note: Predicted values are estimations based on the additive effects of the substituents on the pyrazole ring.
Experimental Workflow for Structural Validation
The logical flow for validating the structure of this compound using NMR spectroscopy is outlined below. This process involves synthesis, purification, data acquisition, and comparative analysis.
Detailed Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.
¹H and ¹³C NMR Spectra Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is typically sufficient.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ¹³C.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of 0 to 200 ppm is typically sufficient.
-
Temperature: 298 K (25 °C).
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
By following these protocols and comparing the acquired data with the reference compounds, researchers can confidently validate the structure of this compound, ensuring the integrity of their chemical entities for further studies and development.
A Comparative Guide to the Reactivity of Nitropyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of nitro groups on the pyrazole ring profoundly influences the molecule's reactivity, a critical consideration in the synthesis of energetic materials, pharmaceuticals, and other functionalized heterocyclic compounds. This guide provides an objective comparison of the reactivity of various nitropyrazole isomers, supported by experimental data, to aid in the rational design and synthesis of novel pyrazole derivatives.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of nitropyrazoles, where a nitro group is displaced by a nucleophile. The regioselectivity and rate of these reactions are highly dependent on the isomeric position of the nitro groups and the substitution at the pyrazole nitrogen.
Key Observations:
-
Influence of N-Substitution in Trinitropyrazoles: In 3,4,5-trinitropyrazoles, the site of nucleophilic attack is dictated by the substituent on the pyrazole nitrogen. For the N-unsubstituted 3,4,5-trinitro-1H-pyrazole, substitution of the nitro group occurs at the 4-position. In contrast, for N-methyl-3,4,5-trinitropyrazole, nucleophilic substitution proceeds regioselectively at the 5-position[1][2].
-
Reactivity of 3-Nitro vs. 5-Nitro Isomers: In the case of 1-methyl-3(5)-nitropyrazole-4-carbonitriles, the nitro group at the 5-position is significantly more reactive towards anionic S-, O-, and N-nucleophiles than a nitro group at the 3-position[3]. This highlights the enhanced electrophilicity of the C5 position in this particular isomer.
-
Dinitropyrazole Reactivity: For 1-amino-3,5-dinitropyrazole, nucleophilic substitution with sulfur nucleophiles results in the regioselective replacement of the nitro group at the 5-position[4].
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Nitropyrazole Isomer | Position of Nucleophilic Attack | Reactivity Comparison | Reference |
| 3,4,5-Trinitro-1H-pyrazole | C4 | The N-H proton allows for the formation of a pyrazolate anion, directing the substitution to the 4-position. | [2] |
| 1-Methyl-3,4,5-trinitropyrazole | C5 | The absence of the acidic N-H proton and the presence of the N-methyl group alters the electronic distribution, favoring attack at the 5-position. Reaction with amines is complete in 2 hours. | [1] |
| 1-Methyl-5-nitropyrazole-4-carbonitrile | C5 | Much more reactive than the 3-nitro isomer when reacted with various nucleophiles. | [3] |
| 1-Methyl-3-nitropyrazole-4-carbonitrile | C3 | Significantly less reactive compared to the 5-nitro isomer. | [3] |
| 1-Amino-3,5-dinitropyrazole | C5 | Regioselective substitution of the 5-nitro group with sulfur nucleophiles. | [4] |
Thermal Decomposition and Stability
The thermal stability of nitropyrazole isomers is a critical parameter, particularly for their application as energetic materials. The decomposition temperature and the kinetic parameters of thermal decomposition vary significantly with the isomeric substitution pattern.
Table 2: Thermal Stability of Dinitropyrazole Isomers and Derivatives
| Compound | Decomposition Peak Temperature (°C) | Activation Energy (kJ/mol) | Key Observations | Reference |
| 4-Amino-3,5-dinitropyrazole (LLM-116) | 183 (at 10 °C/min) | Lower than LLM-226 | Decomposition starts from the -NH₂ and -NH moieties. The presence of the active aromatic N-H moiety leads to lower thermal stability compared to its trimer derivative. | [5] |
| 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226) | Higher than LLM-116 | Higher than LLM-116 | Trimerization removes the active N-H proton, leading to significantly improved thermal stability. Initial decomposition is caused by the rupture of carbon-nitrogen bonds at the diazo moiety. | [5] |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution on 1-Methyl-3,4,5-trinitropyrazole with Amines
This protocol describes the general procedure for the reaction of 1-methyl-3,4,5-trinitropyrazole with various amines, leading to the substitution of the 5-nitro group.
Materials:
-
1-Methyl-3,4,5-trinitropyrazole
-
Amine (e.g., ammonia, methylamine) as a 24-40% aqueous solution
-
Methanol (MeOH)
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
Dissolve 2.0 mmol of 1-methyl-3,4,5-trinitropyrazole in 10 mL of methanol at room temperature.
-
Add 10 mmol of the amine (as a 24% or 40% aqueous solution) to the pyrazole solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress. The full conversion of the starting material is typically achieved within 2 hours.
-
After the reaction is complete, cool the mixture to 0–5 °C to induce precipitation of the product.
-
Filter the precipitate and dry it in vacuo over P₂O₅.
-
Recrystallize the crude product from a methanol-water mixture to obtain the pure 5-amino-substituted-1-methyl-3,4-dinitropyrazole.
This protocol is adapted from the general procedure described in the study of nucleophilic substitution in 1-methyl-3,4,5-trinitro-1H-pyrazole.[1]
Protocol 2: Synthesis of 3-Nitropyrazole via N-Nitration and Thermal Rearrangement
This two-step procedure is a common method for the synthesis of 3-nitropyrazole.
Materials:
-
Pyrazole
-
Nitrating agent (e.g., HNO₃-Ac₂O-HAc system)
-
Solvent for rearrangement (e.g., n-octanol)
Procedure:
Step 1: N-Nitration of Pyrazole
-
In a suitable reaction vessel, dissolve pyrazole in the acetic acid/acetic anhydride solvent system.
-
Cool the solution and slowly add nitric acid while maintaining the temperature below 15 °C.
-
Stir the reaction mixture for approximately 3.5 hours.
-
Isolate the N-nitropyrazole intermediate. A reported yield for this step is 85.5%.
Step 2: Thermal Rearrangement to 3-Nitropyrazole
-
Reflux the N-nitropyrazole obtained in Step 1 in n-octanol at a temperature of 185-190 °C.
-
The thermal rearrangement will yield 3-nitropyrazole.
-
Isolate and purify the product. A reported yield for the rearrangement step is 92.8%.
This protocol is based on a described synthesis of 3-nitropyrazole and its salts.[6]
Factors Influencing Reactivity of Nitropyrazole Isomers
The reactivity of nitropyrazole isomers is a complex interplay of electronic and steric factors. The following diagram illustrates the key relationships influencing the susceptibility of the pyrazole ring to nucleophilic attack.
Caption: Factors influencing SNAr reactivity of nitropyrazoles.
References
Unveiling the Biological Potential of Pyrazoles: A Comparative Guide with a Focus on 4-Nitro-Substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological performance of various pyrazole compounds, with a special focus on the influence of the 4-nitro substitution. While specific experimental data for 4-nitro-1-propyl-1H-pyrazole is not publicly available, this guide leverages data from closely related 4-nitropyrazole analogs and other key pyrazole derivatives to offer valuable insights for researchers in drug discovery and development.
Executive Summary
Pyrazole derivatives are a versatile class of heterocyclic compounds demonstrating significant potential in various therapeutic areas. This guide synthesizes experimental data on their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of a nitro group at the 4-position of the pyrazole ring often modulates the biological activity, and this guide explores these structure-activity relationships. For instance, certain 4-nitropyrazole derivatives have shown notable antimicrobial and anti-inflammatory effects.
Comparative Biological Activity of Pyrazole Derivatives
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The following tables summarize the quantitative data for various pyrazole compounds across different biological assays.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively studied against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, with lower values indicating higher potency.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyrazole Derivatives
| Compound/Derivative Class | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference Compound | MIC (µg/mL) |
| 1-Methylpyrazole derivatives (with nitro group) | - | - | - | - | - |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | - | - | - | Ciprofloxacin | 0.5[1] |
| Thiazole-containing pyrazoles | 4 | - | - | - | - |
| General Pyrazole Derivatives | - | 16 | - | - | - |
Note: A dash (-) indicates that specific data was not available in the reviewed literature.
Anticancer Activity
The anticancer potential of pyrazole derivatives is a burgeoning area of research. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
Table 2: Comparative Anticancer Activity (IC50, µM) of Pyrazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative Class | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference Compound | IC50 (µM) |
| trans-[PtCl2(1-methyl-4-nitropyrazole)2] | > Cisplatin | > Cisplatin | > Cisplatin | Cisplatin | Varies |
| Lonazolac pyrazole-chalcone analogs | 2.41 | 28.93 | - | Doxorubicin | 0.045 |
| Thiazolyl-pyrazoline derivatives | - | 0.07 | - | - | - |
| Pyrazole-oxindole conjugates | 1.33-4.33 | - | 1.33-4.33 | - | - |
Note: A dash (-) indicates that specific data was not available in the reviewed literature. "> Cisplatin" indicates greater potency than the reference drug.
Anti-inflammatory Activity
Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds acting as selective COX-2 inhibitors.
Table 3: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative Class | Assay | Result | Reference Compound | Result |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Carrageenan-induced paw edema | Better than Diclofenac sodium | Diclofenac sodium | Standard |
| Pyrazole-benzothiazine hybrids | COX-2 Inhibition | IC50 = 0.19 µM | Celecoxib | IC50 = 0.30 µM |
| Phenyl-pyrazole carboxamide derivatives | Carrageenan-induced rat paw edema | 78% inhibition | Ibuprofen | Standard |
Anticonvulsant Activity
The evaluation of pyrazole derivatives as anticonvulsant agents has identified several promising candidates. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard screening models.
Table 4: Comparative Anticonvulsant Activity of Pyrazole Derivatives
| Compound/Derivative Class | MES Test (% Protection) | scPTZ Test (% Protection) | Reference Compound |
| Phenyl-dihydropyrazole ethanone derivatives | High | - | Phenytoin |
| Pyrazole-semicarbazones | - | ED50 = 20.4 mg/kg | Valproate |
| Phenyl-pyrazole derivatives | 100% | - | Phenytoin |
Note: A dash (-) indicates that specific data was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to assess the biological activities of the pyrazole derivatives discussed in this guide.
Antimicrobial Susceptibility Testing
-
Agar Diffusion Method: A standardized suspension of the test microorganism is uniformly spread on an agar plate. Paper discs impregnated with the test compound at a specific concentration are placed on the agar surface. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured.
-
Broth Microdilution Method: Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the microorganism is added to each well. After incubation, the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the Minimum Inhibitory Concentration (MIC).
In Vitro Anticancer Assays
-
MTT Assay: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound. After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The absorbance of the formazan solution is measured spectrophotometrically, and the IC50 value is calculated.
Anti-inflammatory Assays
-
Carrageenan-Induced Rat Paw Edema: A solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of rats to induce inflammation. The test compound or a reference drug is administered orally or intraperitoneally before the carrageenan injection. The volume of the paw is measured at different time intervals using a plethysmometer to determine the percentage of edema inhibition.
-
Cyclooxygenase (COX) Inhibition Assay: The ability of a compound to inhibit COX-1 and COX-2 enzymes is determined using commercially available assay kits. These assays typically measure the production of prostaglandins from arachidonic acid in the presence and absence of the test compound.
Anticonvulsant Screening
-
Maximal Electroshock (MES) Test: An electrical stimulus is delivered through corneal electrodes to induce tonic-clonic seizures in rodents. The test compound is administered prior to the electrical stimulus, and its ability to prevent the tonic hindlimb extension phase of the seizure is observed.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: The convulsant drug pentylenetetrazole is administered subcutaneously to induce clonic seizures. The test compound is given beforehand, and its ability to prevent or delay the onset of seizures is recorded.
Visualizing Biological Pathways and Workflows
To further elucidate the mechanisms and processes involved in the biological evaluation of pyrazole derivatives, the following diagrams are provided.
References
A Spectroscopic Comparison of 4-Nitro-1-propyl-1H-pyrazole and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
Logical Synthesis Pathway
The synthesis of 4-nitro-1-propyl-1H-pyrazole logically proceeds through a two-step process. The first step is the nitration of the pyrazole ring to introduce the nitro group at the C4 position. The resulting 4-nitropyrazole is then alkylated on one of the nitrogen atoms with a propyl group to yield the final product.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for pyrazole and 4-nitropyrazole. This information is crucial for monitoring the progress of the synthesis of this compound.
Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| Pyrazole | 3140 (N-H stretch), 1535 (C=N stretch), 1400-1450 (C=C stretch) | N-H, C=N, C=C |
| 4-Nitropyrazole | 3100-3000 (C-H stretch, aromatic), 1550-1500 & 1350-1300 (N-O stretch, asymmetric & symmetric) | C-H, NO₂ |
¹H NMR Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Pyrazole | ~7.6 | t | H4 |
| ~6.3 | d | H3, H5 | |
| ~12.5 | br s | NH | |
| 4-Nitropyrazole [1][2] | ~8.4 | s | H3, H5 |
| ~13.8 | br s | NH |
¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Pyrazole | ~134 | C3, C5 |
| ~105 | C4 | |
| 4-Nitropyrazole [1] | ~137 | C3, C5 |
| ~125 | C4 |
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |
| Pyrazole | C₃H₄N₂ | 68.08 | 68 [M]⁺ |
| 4-Nitropyrazole [1][3][4] | C₃H₃N₃O₂ | 113.07 | 113 [M]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 4-nitropyrazole. These can be adapted for the subsequent synthesis of this compound.
Synthesis of 4-Nitropyrazole
The direct nitration of pyrazole is a common method for the synthesis of 4-nitropyrazole.[5]
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
Pyrazole is slowly added to an excess of cold (0-5 °C) concentrated sulfuric acid with stirring.
-
A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the pyrazole solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-90°C) for several hours.[5]
-
The mixture is cooled and poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and then neutralized with a sodium carbonate solution.
-
The crude 4-nitropyrazole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
Instrument: A standard FT-IR spectrometer.
-
Sample Preparation: Samples can be analyzed as KBr pellets or as a thin film.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
Mass Spectrometry (MS):
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
-
Ionization Method: Electron Ionization (EI) is commonly used.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Workflow for Synthesis and Characterization
Caption: Workflow for synthesis and characterization.
References
Performance of 4-nitro-1-propyl-1H-pyrazole in Energetic Material Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of energetic materials is continuously evolving, driven by the search for compounds with superior performance, enhanced safety, and greater stability. Among the promising candidates, nitropyrazole derivatives have garnered significant attention due to their high heats of formation, impressive densities, and the tunable nature of their thermal and detonation properties.[1][2][3] This guide provides a comparative analysis of 4-nitro-1-propyl-1H-pyrazole, placing its anticipated performance within the context of related nitropyrazole-based energetic materials and established benchmarks like TNT and RDX.
Comparative Performance Data
The following table summarizes the key performance indicators for 4-nitropyrazole and other relevant energetic materials. This data provides a baseline for estimating the performance of this compound. It is anticipated that the propyl substitution would slightly decrease the density and detonation velocity compared to 4-nitropyrazole due to the increase in the carbon-to-nitro group ratio.
| Compound | Chemical Formula | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| 4-Nitropyrazole (4-NP) | C₃H₃N₃O₂ | 1.52 | 6.68 | 18.81 | Not Reported | Not Reported |
| TNT (Trinitrotoluene) | C₇H₅N₃O₆ | 1.65 | 6.90 | 19.0 | 15 | 353 |
| RDX | C₃H₆N₆O₆ | 1.82 | 8.75 | 34.0 | 7.5 | 120 |
| N,N'-ethylene-bridged bis(3,4,5-trinitropyrazole) | C₈H₄N₁₂O₁₂ | 1.84 | 8.76 | 34.1 | 25 | 160 |
| Methylene-bridged bis(3,5-dinitro-4-methylaminopyrazole) | C₉H₁₀N₁₂O₈ | Not Reported | 8.14 | 28.0 | >40 | >360 |
Note: Data for TNT and RDX are provided as common benchmarks. Data for other nitropyrazoles are from various research articles and are intended for comparative purposes.
Experimental Protocols
The characterization of energetic materials involves a standardized set of experiments to determine their performance and safety. The data presented in this guide is typically obtained through the following methodologies:
Density Measurement
The density of the material is a critical parameter that influences its detonation performance. It is typically measured using gas pycnometry, which provides a highly accurate determination of the solid volume of the material.
Detonation Velocity
The detonation velocity, the speed at which the detonation wave propagates through the explosive, is a primary measure of its performance. Several methods are employed for its measurement:
-
Dautriche Method: A traditional method that uses a calibrated detonating cord to compare the detonation velocity of the test sample to a known standard.
-
Electrical Methods: These involve placing ionization probes or resistive wires along the explosive charge. The passage of the detonation front triggers these sensors, allowing for the precise measurement of the time interval over a known distance.[5][6]
-
Optical Methods: High-speed cameras or fiber optic probes are used to record the light emitted from the detonation front.[5][6][7][8] The velocity is calculated from the recorded time-of-arrival data at different points.
Detonation Pressure
The detonation pressure is the immense pressure generated at the detonation front and is another key performance indicator. It can be determined through:
-
Plate Dent Test: The explosive is detonated on a standardized steel plate, and the depth of the resulting dent is correlated to the detonation pressure.[8]
-
Photonic Doppler Velocimetry (PDV): A more advanced laser-based technique that measures the particle velocity at the interface between the detonating explosive and a transparent window. This data is then used to calculate the detonation pressure.[9]
Sensitivity to Mechanical Stimuli
The sensitivity of an energetic material to impact and friction is crucial for assessing its safety during handling, transport, and storage.
-
Impact Sensitivity (BAM Fallhammer Test): A standardized weight is dropped from varying heights onto a sample of the material. The impact energy at which a reaction (e.g., explosion, smoke) is observed in 50% of the trials is determined.[10][11][12][13]
-
Friction Sensitivity (BAM Friction Apparatus): A porcelain pin is pressed with a specific load onto a sample spread on a porcelain plate, which is then moved back and forth. The maximum load at which no reaction occurs in a set number of trials is determined.[14]
Logical Relationships in Energetic Material Design
The design of new energetic materials often involves a trade-off between performance and sensitivity. The following diagram illustrates the general relationship between chemical structure modifications and the resulting properties of nitropyrazole-based energetic materials.
Caption: Relationship between structural changes and energetic properties.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. tandfonline.com [tandfonline.com]
- 6. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 7. researchgate.net [researchgate.net]
- 8. nmt.edu [nmt.edu]
- 9. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. fauske.com [fauske.com]
- 12. d-nb.info [d-nb.info]
- 13. ozm.cz [ozm.cz]
- 14. osti.gov [osti.gov]
Comparative Cross-Reactivity Analysis of Pyrazole-Based Compounds: A Guide for Drug Development Professionals
Introduction
The pyrazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3][4][5][6] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[4][7][8][9] Given the therapeutic potential of this class of compounds, a thorough understanding of their cross-reactivity is paramount for the development of safe and effective therapeutics. Off-target interactions can lead to unforeseen side effects and diminish the therapeutic index of a drug candidate.
This guide provides a comparative overview of the cross-reactivity of pyrazole-based compounds, with a focus on providing a framework for researchers, scientists, and drug development professionals. While specific cross-reactivity data for 4-nitro-1-propyl-1H-pyrazole is not extensively available in the public domain, this document will utilize data from structurally related pyrazole derivatives to offer insights into potential selectivity and off-target effects. The principles and methodologies outlined herein are broadly applicable for assessing the cross-reactivity profile of novel pyrazole-based entities.
Data Presentation: Cross-Reactivity of Representative Pyrazole Analogs
To illustrate the potential for cross-reactivity within the pyrazole class, the following table summarizes the inhibitory activity of selected pyrazole-based kinase inhibitors against a panel of kinases. Kinase inhibition is a common therapeutic target for pyrazole derivatives, and this data highlights how structural modifications can influence target selectivity.[1]
| Compound/Analog | Target Kinase | IC50 (nM) | Off-Target Kinases (Inhibition > 50% at 1 µM) | Reference |
| Analog A (General Pyrazole Structure) | Kinase X | 15 | Kinase Y, Kinase Z | Fictional Data for Illustrative Purposes |
| Analog B (Modified Pyrazole Structure) | Kinase X | 25 | None | Fictional Data for Illustrative Purposes |
| Celecoxib (FDA-approved pyrazole derivative) | COX-2 | 40 | N/A (Different assay) | [3] |
| Rimonabant (FDA-approved pyrazole derivative) | CB1 Receptor | 13.3 | N/A (Different assay) | [6] |
Note: The data for Analogs A and B is hypothetical and serves to illustrate how cross-reactivity data is typically presented. Celecoxib and Rimonabant are included to showcase the diversity of targets for pyrazole-based drugs.
Experimental Protocols
The assessment of cross-reactivity is a critical step in the preclinical evaluation of drug candidates. Standardized experimental protocols are essential for generating reliable and comparable data.[1] A widely used method for determining the cross-reactivity of kinase inhibitors is the in vitro kinase activity assay.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of a specific kinase.
1. Compound Preparation:
-
The test compound, such as a this compound analog, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial dilutions of the stock solution are prepared to obtain a range of test concentrations.
2. Reaction Mixture Preparation:
-
A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (often a peptide or protein), and adenosine triphosphate (ATP), which serves as the phosphate donor.[1]
3. Kinase Reaction:
-
The test compound dilutions are added to the reaction mixture.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate by the kinase.
4. Detection and Data Analysis:
-
The extent of substrate phosphorylation is quantified. Common detection methods include radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor.[1]
-
The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.[1]
5. Cross-Reactivity Screening:
-
To assess cross-reactivity, the test compound is screened against a broad panel of kinases (e.g., a kinome-wide panel).
-
This is often initially performed at a single high concentration (e.g., 1 µM or 10 µM) to identify potential off-targets.[1]
-
For any significant off-target hits, full dose-response curves are generated to determine the IC50 values.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for assessing cross-reactivity and a simplified signaling pathway that might be modulated by a pyrazole-based inhibitor.
Caption: Experimental workflow for kinase cross-reactivity screening.
Caption: Inhibition of a signaling pathway by a pyrazole-based compound.
The pyrazole scaffold remains a highly attractive starting point for the design of novel therapeutics. However, a thorough evaluation of the cross-reactivity profile of any new pyrazole derivative is essential to ensure its selectivity and to minimize the potential for off-target effects. The methodologies and comparative data presented in this guide provide a foundational framework for researchers to approach the characterization of their pyrazole-based compounds, ultimately contributing to the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicstrive.com [academicstrive.com]
A Comparative Guide to the Synthesis of Substituted Nitropyrazoles
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted nitropyrazoles is a cornerstone in the development of novel pharmaceuticals and energetic materials. The strategic introduction of nitro groups onto the pyrazole scaffold significantly influences the molecule's chemical properties and biological activity. This guide provides an objective comparison of two primary synthetic routes for obtaining mono- and di-substituted nitropyrazoles, supported by experimental data, to inform the selection of the most effective method based on yield, reaction conditions, and desired isomer.
Comparison of Synthetic Routes for Mononitropyrazoles
The synthesis of mononitropyrazoles can be broadly categorized into two main approaches: direct nitration of the pyrazole ring and a two-step process involving N-nitration followed by thermal rearrangement. The choice of method directly impacts the isomeric product obtained.
Route 1: Direct Nitration for the Synthesis of 4-Nitropyrazole
Direct nitration of pyrazole predominantly yields the 4-nitro isomer. Below is a comparison of a conventional mixed-acid method and an optimized one-pot, two-step approach.
| Parameter | Conventional Mixed Acid Nitration | Optimized One-Pot, Two-Step Nitration |
| Target Product | 4-Nitropyrazole | 4-Nitropyrazole |
| Starting Material | Pyrazole | Pyrazole |
| Key Reagents | Nitric Acid, Sulfuric Acid | Concentrated H₂SO₄, Fuming HNO₃, Fuming H₂SO₄ |
| Reaction Time | 6 hours | 1.5 hours |
| Temperature | 90°C | 50°C |
| Yield (%) | 56%[1] | 85%[1] |
Route 2: N-Nitration Followed by Rearrangement for the Synthesis of 3-Nitropyrazole
To obtain the 3-nitro isomer, a two-step process is typically employed. This involves the initial N-nitration of pyrazole to form N-nitropyrazole, which is then subjected to thermal rearrangement.
| Parameter | N-Nitration | Thermal Rearrangement |
| Intermediate/Product | N-Nitropyrazole | 3-Nitropyrazole |
| Starting Material | Pyrazole | N-Nitropyrazole |
| Key Reagents | Nitric Acid, Acetic Anhydride, Acetic Acid | n-Octanol (solvent) |
| Reaction Time | 2 hours | Not specified, reflux |
| Temperature | 20-25°C[2] | 185-190°C[3] |
| Yield (%) | 85.5%[4] | 92.8%[4] |
| Overall Yield (%) | \multicolumn{2}{c | }{79.3%[4]} |
Comparison of Synthetic Routes for Dinitropyrazoles
Building upon the synthesis of mononitropyrazoles, dinitropyrazoles can be prepared. Here, we detail the synthesis of 3,4-dinitropyrazole starting from 3-nitropyrazole.
Route 3: C-Nitration for the Synthesis of 3,4-Dinitropyrazole
This route utilizes 3-nitropyrazole, synthesized via the N-nitration and rearrangement pathway described previously, as the starting material for a subsequent C-nitration step.
| Parameter | C-Nitration of 3-Nitropyrazole |
| Target Product | 3,4-Dinitropyrazole |
| Starting Material | 3-Nitropyrazole |
| Key Reagents | Nitric Acid, Concentrated Sulfuric Acid |
| Molar Ratio | 3-Nitropyrazole : Nitric Acid = 1:2[5][6] |
| Reaction Time | 1 hour[5][6] |
| Temperature | 55-60°C[5][6] |
| Overall Yield (%) | up to 55% (from pyrazole)[5][6] |
| Purity (%) | 99%[5][6] |
Experimental Protocols
Protocol for Optimized One-Pot, Two-Step Synthesis of 4-Nitropyrazole[1]
-
Preparation of Pyrazole Sulfate : To a 100 mL four-necked flask equipped with a stirrer and a thermometer, sequentially add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature. Stir the mixture for 30 minutes.
-
Nitration : Prepare nitrosulfuric acid by adding 6.3 mL (0.15 mol) of fuming nitric acid to 19.3 mL (0.30 mol) of 20% fuming sulfuric acid in a separate flask, maintaining the temperature between 0-10°C.
-
Add the prepared nitrosulfuric acid dropwise to the pyrazole sulfate solution in an ice-water bath.
-
After the addition is complete, raise the temperature to 50°C and maintain for 1.5 hours.
-
Pour the reaction mixture into 200 mL of ice water to precipitate the product.
-
Filter the white solid, wash with ice water, and dry under vacuum to obtain 4-nitropyrazole.
Protocol for the Synthesis of 3-Nitropyrazole via N-Nitration and Rearrangement
Step 1: Synthesis of N-Nitropyrazole [2]
-
Dissolve 6.03 g of pyrazole in 18 mL of glacial acetic acid in a flask with stirring.
-
Slowly add 6.0 mL of fuming nitric acid, followed by 18 mL of acetic anhydride, while maintaining the temperature between 20-25°C.
-
Allow the reaction to proceed for 2 hours.
-
Add crushed ice to the reaction mixture to precipitate the product.
-
Filter and dry the white powder to yield N-nitropyrazole.
Step 2: Thermal Rearrangement to 3-Nitropyrazole [3]
-
Reflux the obtained N-nitropyrazole in n-octanol at 185-190°C.
-
After the reaction is complete (monitoring by TLC is recommended), the 3-nitropyrazole can be isolated. The solvent, n-octanol, can be recycled.
Protocol for the Synthesis of 3,4-Dinitropyrazole[2][5][6]
-
Dissolve 3-nitropyrazole in concentrated sulfuric acid.
-
Prepare a mixed acid solution of concentrated sulfuric acid and concentrated nitric acid.
-
Add the mixed acid to the 3-nitropyrazole solution, maintaining a molar ratio of 3-nitropyrazole to nitric acid of 1:2.
-
Heat the reaction mixture to 55-60°C and maintain for 1 hour.
-
Isolate the 3,4-dinitropyrazole product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathways to 4-nitropyrazole, 3-nitropyrazole, and 3,4-dinitropyrazole.
References
- 1. Page loading... [guidechem.com]
- 2. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]
- 3. Synthesis of 3-Nitropyrazole | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved Synthesis of 3,4-Dinitropyrazole [energetic-materials.org.cn]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 4-Nitropyrazole-Based Kinase Inhibitors: Efficacy and Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within this class, derivatives of 4-nitropyrazole have emerged as versatile starting points for the development of potent enzyme inhibitors, particularly targeting protein kinases. This guide provides a comparative analysis of the efficacy of a series of 4-aminopyrazole-based inhibitors derived from a 4-nitropyrazole precursor, focusing on their activity against c-Jun N-terminal Kinase 3 (JNK3) and p38 mitogen-activated protein kinase.
Data Presentation: Comparative Inhibitor Efficacy
The following table summarizes the in vitro inhibitory activity (IC50) of a series of 4-aminopyrazole derivatives against JNK3, JNK1, and p38α kinases. The core structure of these inhibitors originates from the reduction of a 4-nitropyrazole intermediate. The data highlights the structure-activity relationships (SAR) within this series, demonstrating how modifications to the pyrazole core influence potency and selectivity.
| Compound ID | R Group | JNK3 IC50 (μM) | JNK1 IC50 (μM) | p38α IC50 (μM) | Selectivity (p38/JNK3) |
| SR-3451 | Phenyl | >50 | >50 | >50 | - |
| SR-3576 | 4-Fluorophenyl | 0.018 | 0.53 | >50 | >2778 |
| SR-3577 | 3-Fluorophenyl | 0.015 | 0.45 | 42 | 2800 |
| SR-3578 | 2-Fluorophenyl | 0.035 | 0.98 | >50 | >1428 |
| SR-3580 | 4-Chlorophenyl | 0.011 | 0.23 | 31 | 2818 |
| SR-3581 | 3-Chlorophenyl | 0.012 | 0.25 | 35 | 2917 |
| SR-3582 | 2-Chlorophenyl | 0.016 | 0.55 | 48 | 3000 |
| SR-3583 | 4-Methylphenyl | 0.014 | 0.33 | 40 | 2857 |
| SR-3584 | 3-Methylphenyl | 0.013 | 0.28 | 38 | 2923 |
| SR-3585 | 2-Methylphenyl | 0.025 | 0.75 | >50 | >2000 |
Data extracted from "Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38"[3].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Synthesis of 4-Aminopyrazole Precursor:
The synthesis of the 4-aminopyrazole core, the precursor to the inhibitors listed above, begins with the nitration of pyrazole.[3]
-
Nitration of Pyrazole: Pyrazole is treated with fuming sulfuric acid to yield 4-nitropyrazole.[3]
-
N-Arylation: The resulting 4-nitropyrazole undergoes an Ullman coupling with a substituted aryl compound, such as ethyl 3-bromobenzoate.[3]
-
Amide Coupling: Following ester hydrolysis, an amide coupling reaction is performed.[3]
-
Reduction of Nitro Group: The 4-nitro group is then reduced to a 4-amino group via hydrogenation.[3]
-
Urea Formation: The final inhibitor is obtained by reacting the 4-aminopyrazole with an appropriate aryl isocyanate to form the urea linkage.[3]
In Vitro Kinase Inhibition Assay:
The inhibitory activity of the compounds against JNK1, JNK3, and p38α was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reaction Mixture: The assay is performed in a buffer solution containing the respective kinase, a biotinylated peptide substrate, ATP, and the test compound at varying concentrations.
-
Incubation: The reaction mixture is incubated to allow for the kinase-mediated phosphorylation of the substrate.
-
Detection: A europium-labeled anti-phospho-specific antibody and allophycocyanin-labeled streptavidin are added to the mixture.
-
Measurement: The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the kinase activity (IC50) is calculated from the dose-response curves.
Cell-Based JNK Inhibition Assay:
The cellular activity of the inhibitors was assessed by measuring the inhibition of c-Jun phosphorylation in INS-1 pancreatic β-cells.[3]
-
Cell Plating: INS-1 cells are plated in 96-well plates and incubated overnight.[3]
-
Compound Treatment: The cells are then treated with varying concentrations of the test compounds dissolved in DMSO.[3]
-
Stimulation: To induce JNK pathway activation, cells are incubated with streptozotocin.[3]
-
Lysis and Detection: After incubation, the cells are lysed, and the amount of phosphorylated c-Jun is quantified using an ELISA-based assay with a capture antibody specific for phospho-c-Jun.[3]
-
IC50 Calculation: The concentration of the inhibitor that results in a 50% reduction in c-Jun phosphorylation is determined.[3]
Mandatory Visualization
Signaling Pathway of JNK Inhibition
Caption: JNK signaling cascade and the point of inhibition by 4-aminopyrazole derivatives.
Experimental Workflow for Inhibitor Synthesis and Screening
Caption: Workflow from pyrazole starting material to inhibitor screening.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-Nitro-1-Propyl-1H-Pyrazole Analogs Against Known Antimicrobial and Anti-inflammatory Standards
For Immediate Release
This guide provides a comprehensive benchmark analysis of 4-nitro-1-propyl-1H-pyrazole and its structural analogs against established standards in antimicrobial and anti-inflammatory applications. The following sections detail the performance of these pyrazole derivatives, supported by experimental data from various studies, to offer researchers, scientists, and drug development professionals a clear comparative perspective.
Antimicrobial Activity Benchmark
Recent studies have highlighted the potential of pyrazole derivatives as effective antimicrobial agents. This section compares the in vitro efficacy of representative 4-nitropyrazole compounds against common bacterial and fungal strains, benchmarked against standard antibiotics.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antimicrobial potential of various 4-nitropyrazole derivatives is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) in μg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial activity.
| Compound | Escherichia coli (Gram-negative) | Streptococcus epidermidis (Gram-positive) | Aspergillus niger (Fungus) | Reference Standard (MIC in μg/mL) |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | 0.25 | - | - | Ciprofloxacin (0.5)[1] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | - | 0.25 | - | Ciprofloxacin (4.0)[1] |
| A 4-nitropyrazole derivative | - | - | 1.0 | Clotrimazole (proportionate activity)[1] |
| 5-(4-Hydroxy-3-methoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Active (Zone of Inhibition) | Active (Zone of Inhibition) | Active (Zone of Inhibition) | Ampicillin / Rifampicin[2] |
Note: Direct benchmark studies for this compound were not available in the reviewed literature. The data presented is for structurally related 4-nitropyrazole derivatives to provide an evidence-based estimation of potential activity.
Experimental Protocols: Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) values are typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4]
-
Inoculum Preparation: A standardized suspension of the microbial strain (e.g., E. coli, S. epidermidis, A. niger) is prepared to a specific turbidity, often corresponding to 0.5 McFarland standard.
-
Serial Dilution: The test compounds and standard antibiotics are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
Visualization: Antimicrobial Screening Workflow
The following diagram illustrates a typical workflow for in vitro antimicrobial screening.
Anti-inflammatory Activity Benchmark
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example.[1] This section evaluates the potential anti-inflammatory effects of 4-nitropyrazole analogs in comparison to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Data Presentation: In Vitro and In Vivo Efficacy
The anti-inflammatory activity of pyrazole derivatives has been assessed through various assays, including the inhibition of protein denaturation and carrageenan-induced paw edema models.
| Compound | Assay | Efficacy | Reference Standard |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Carrageenan-induced paw edema | Better activity than standard | Diclofenac Sodium[1] |
| Aromatic ring on pyrazole nitrogen with 2,4-dinitrophenyl substitutes | Bovine serum albumin denaturation | Very good anti-inflammatory activity | -[5] |
| Various pyrazole derivatives | Carrageenan-induced paw edema | Inhibition ≥84.2% | Diclofenac (86.72% inhibition)[6] |
| Pyrazole-1,2,3-triazole hybrid | Human leukocytes' oxidative burst | Effective inhibition | -[7] |
| Pyrazole derivative | Prostaglandin E2 reduction | Downregulates cyclooxygenase-2 (COX-2) expression | -[7] |
Experimental Protocols: Anti-inflammatory Assays
1. Inhibition of Albumin Denaturation (In Vitro) [5][8] This assay assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.
-
A reaction mixture containing the test compound, bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.3) is prepared.
-
The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes to induce denaturation.
-
After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with a control. Diclofenac sodium is often used as a reference drug.
2. Carrageenan-Induced Paw Edema (In Vivo) [6] This is a standard animal model for evaluating acute inflammation.
-
Inflammation is induced in the hind paw of rats by injecting a 1% carrageenan solution.
-
The test compounds or standard drug (e.g., Diclofenac) are administered orally or intraperitoneally prior to the carrageenan injection.
-
The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Visualization: COX Signaling Pathway in Inflammation
The following diagram illustrates the role of cyclooxygenase (COX) enzymes in the inflammatory pathway, a common target for anti-inflammatory drugs.
Conclusion
The collective evidence suggests that 4-nitropyrazole derivatives, including analogs of this compound, represent a promising scaffold for the development of new therapeutic agents. The data indicates potent antimicrobial activity, in some cases exceeding that of standard antibiotics like ciprofloxacin, and significant anti-inflammatory effects comparable to established drugs such as diclofenac sodium. The electron-withdrawing nature of the nitro group appears to contribute positively to the biological activity of these compounds.[5] Further investigation and direct, head-to-head benchmark studies of this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalcra.com [journalcra.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-nitro-1-propyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-nitro-1-propyl-1H-pyrazole, a compound that, like other nitropyrazole derivatives, should be treated as hazardous waste. The following procedures are based on best practices for handling similar hazardous chemicals and are intended to provide immediate and essential safety and logistical information.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data sheets of structurally similar compounds, such as 4-Nitro-1H-pyrazole. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
Hazard Profile and Safety Precautions
Based on analogous compounds, this compound is anticipated to be a hazardous substance. Key hazard classifications for similar nitropyrazoles are summarized in the table below.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is recommended.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
1. Waste Collection and Segregation:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated personal protective equipment (gloves, etc.), in a dedicated, clearly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound".
-
An accurate list of all constituents and their approximate concentrations.
-
The date when waste accumulation began.
-
The name of the principal investigator and the laboratory location.
-
3. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area within the laboratory, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
4. Disposal of Empty Containers:
-
Only containers with trivial amounts of residue should be considered for rinsing. If solids or sludge remain, the container must be disposed of as hazardous waste.
-
For containers that can be rinsed:
-
The first rinse must be collected and disposed of as hazardous waste.
-
For highly toxic chemicals (a conservative assumption in this case), the first three rinses must be collected as hazardous waste.
-
After thorough rinsing and air-drying, obliterate or remove all labels before recycling or disposal as non-hazardous waste, in accordance with institutional policies.
-
5. Arranging for Waste Pickup:
-
Once the hazardous waste container is full, follow your institution's specific procedures to request a waste pickup from the EHS department.
-
Do not overfill waste containers; leave adequate headspace.
Spill Cleanup Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Cleanup:
-
For dry spills, use dry cleanup procedures to avoid generating dust.[1] Sweep or vacuum up the material and place it in a sealed, labeled container for disposal as hazardous waste.[1][2]
-
For wet spills, absorb the material with an inert absorbent and place it in a sealed, labeled container for disposal.
-
-
Decontaminate: Wash the spill area with large amounts of water, and collect the decontamination water as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 4-nitro-1-propyl-1H-pyrazole
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-nitro-1-propyl-1H-pyrazole. This guidance is crucial for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for structurally related nitro- and pyrazole-containing compounds.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance requiring careful handling. Based on data from similar nitroaromatic and pyrazole compounds, it is anticipated to be a skin, eye, and respiratory irritant.[1][2][3][4][5] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Personal Protective Equipment (PPE) Summary
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2][3] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[2] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[2][5] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Ensure that an eyewash station and a safety shower are readily accessible.[3][5]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[2]
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2][3]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[1][2]
-
Clean-up: Clean the spill area with a suitable solvent and then wash with soap and water.
-
Decontaminate: Decontaminate all equipment used in the cleanup.
-
Dispose: Dispose of all contaminated materials as hazardous waste.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any unused solid material and contaminated consumables (e.g., weighing paper, gloves, wipes) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][3][4][6]
Experimental Workflow
Caption: Workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
